2-(6-Oxopyridazin-1-yl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-2-1-3-7-8(5)4-6(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLAVOPHWUTBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362843 | |
| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95209-84-0 | |
| Record name | 6-Oxo-1(6H)-pyridazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95209-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Oxopyridazin-1(6H)-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(6-Oxopyridazin-1-yl)acetic acid
Introduction: The Rising Profile of Pyridazinone Derivatives in Drug Discovery
The pyridazinone scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties.[1] The compound 2-(6-Oxopyridazin-1-yl)acetic acid is a key intermediate in the synthesis of more complex molecules within this class, making its unambiguous characterization a critical step in the research and development pipeline.[2]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of publicly available experimental spectra, this guide utilizes highly reliable predicted data, generated using advanced computational algorithms.[3][4] The aim is to furnish researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral features of this molecule, underpinned by field-proven insights into data acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring that the principles can be applied to experimentally acquired data.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the correct assignment of spectroscopic signals. The structure of this compound, with the IUPAC-recommended atom numbering, is presented below. This numbering scheme will be used consistently throughout this guide for all spectral assignments.
Caption: Molecular structure and atom numbering for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR data for this compound and provide a standard protocol for data acquisition.
Predicted ¹H NMR Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet of doublets | 1H | H-3 |
| ~7.35 | Doublet of doublets | 1H | H-5 |
| ~6.90 | Doublet of doublets | 1H | H-4 |
| ~5.00 | Singlet | 2H | H-7 |
| ~11.0-13.0 | Broad Singlet | 1H | COOH |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration used for experimental data acquisition.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of a molecule.
| Chemical Shift (ppm) | Assignment |
| ~170.0 | C-8 (C=O, acid) |
| ~161.0 | C-6 (C=O, lactam) |
| ~138.0 | C-3 |
| ~132.0 | C-5 |
| ~130.0 | C-4 |
| ~52.0 | C-7 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and concentration used for experimental data acquisition.
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standardized procedure for acquiring high-quality NMR data for small molecules like this compound.
Caption: A standardized workflow for NMR data acquisition and processing.
Causality Behind Experimental Choices:
-
Choice of Solvent: DMSO-d6 is a common choice for polar molecules containing carboxylic acid groups, as it can solubilize the compound and the acidic proton is often observable.
-
Concentration: A concentration of 5-10 mg in 0.6 mL of solvent is a good starting point for obtaining a decent signal-to-noise ratio for both ¹H and ¹³C NMR in a reasonable amount of time.[5]
-
Shimming: This step is crucial for obtaining sharp, well-resolved NMR signals by ensuring the magnetic field is homogeneous across the sample.[6]
-
Number of Scans (NS): For a ¹H NMR spectrum, a small number of scans (e.g., 8-16) is usually sufficient. For a ¹³C NMR spectrum, which has a much lower natural abundance, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1670 | Strong | C=O stretch (Lactam) |
| ~1600, ~1480 | Medium | C=C and C=N stretches (Pyridazinone ring) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal.
-
Data Acquisition: Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Causality Behind Experimental Choices:
-
ATR Technique: ATR is a preferred method for solid samples as it requires minimal sample preparation and is non-destructive.[7]
-
Pressure Application: Applying adequate pressure ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol
-
Predicted (M+H)⁺: 155.0451
Predicted Fragmentation Pattern
The fragmentation of this compound in the mass spectrometer is expected to proceed through several key pathways.
Caption: Predicted major fragmentation pathways for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS with ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a powerful technique for the analysis of polar organic molecules.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system (e.g., methanol or acetonitrile/water).
-
LC Method:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: Inject a small volume (e.g., 1-5 µL) of the sample solution.
-
-
MS Method (ESI in Positive Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Causality Behind Experimental Choices:
-
LC-MS: Coupling liquid chromatography with mass spectrometry allows for the separation of the analyte from potential impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.
-
ESI: Electrospray ionization is a soft ionization technique that is well-suited for polar molecules, often producing the protonated molecular ion [M+H]⁺ with minimal fragmentation in the source.[8]
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate the analyte, increasing the efficiency of positive ion formation.
Conclusion: An Integrated Approach to Structural Verification
The comprehensive spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. While the presented data is based on high-quality predictions, it serves as a reliable benchmark for the interpretation of experimentally acquired spectra. By employing a multi-technique approach, combining the structural insights from NMR, the functional group information from IR, and the molecular weight and fragmentation data from MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. This integrated analytical workflow is fundamental to ensuring the quality and reproducibility of research in the dynamic field of drug discovery and development.
References
-
Banfi, D.; Patiny, L. : Resurrecting and processing NMR spectra on-line. Chimia2008 , 62(4), 280-281. [Link]
-
Daoui, S., et al. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules2022 , 27(15), 4933. [Link]
-
ACD/Labs NMR Predictors. [Link]
-
Khan, I., et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication2016 . [Link]
-
Moon, H. K., et al. Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)-carboxylates: A Practical Alternative to Chloroformates for the Synthesis of Symmetric and Asymmetric Carbonates. Synlett2016 , 27(10), 1577-1581. [Link]
-
MySkinRecipes. 2-(6-Oxopyridazin-1(6H)-yl)aceticacid. [Link]
- Google Patents. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
-
Yüksek, H., et al. Synthesis and Investigation of Analgesic and Anti-inflammatory Activities of (6-Substituted-3(2H)-pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)-pyridazinon-2-yl)acetamide Derivatives. Turkish Journal of Pharmaceutical Sciences2012 , 9(1), 59-70. [Link]
-
ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
PMC - NIH. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
- Google Patents.
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
NMRium - The next-generation NMR software. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
PubMed. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. [Link]
-
SAP. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Google Patents. US 2013/0178478 A1. [Link]
-
PMC - NIH. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. [Link]
-
BioMed Pharma Journal. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. [Link]
-
ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]
-
ChemRxiv. A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. [Link]
-
YouTube. IR Spectroscopy - Basic Introduction. [Link]
-
University of Wyoming. NMR Basic Operation - Bruker NMR Spectrometer. [Link]
-
MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. [Link]
-
NIH. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
-
INFRARED SPECTROSCOPY (IR). [Link]
-
Chemaxon Docs. NMR Predictor. [Link]
-
ChemSynthesis. 6-oxo-1,6-dihydro-3-pyridazinyl acetate. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Curia Global. Selected Publications and Patents from 2005–2019. [Link]
-
The Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
-
CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. 2-(6-Oxopyridazin-1(6H)-yl)aceticacid [myskinrecipes.com]
- 3. Visualizer loader [nmrdb.org]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. publish.uwo.ca [publish.uwo.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Crystal Structure Analysis of 2-(6-Oxopyridazin-1-yl)acetic Acid: From Synthesis to Supramolecular Insights
Abstract
The pyridazinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] Understanding the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of a representative pyridazinone derivative, 2-(6-Oxopyridazin-1-yl)acetic acid. While a published crystal structure for this specific molecule is not currently available, this document serves as a detailed protocol and interpretive guide for researchers undertaking such an analysis. We will navigate the entire workflow, from the synthesis of the target compound and the critical step of obtaining single crystals, through to the intricacies of X-ray diffraction data collection, structure solution, refinement, and in-depth analysis of intermolecular interactions using Hirshfeld surfaces. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules.
Introduction: The Significance of the Pyridazinone Core
The pyridazinone nucleus is recognized as a "wonder nucleus" in medicinal chemistry due to its versatile biological activities.[2] Its derivatives have been successfully developed as drugs targeting a range of conditions, from cardiovascular diseases to cancer.[4][5] The biological activity of these compounds is intrinsically linked to their molecular geometry and the way they interact with their biological targets. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining precise three-dimensional structural information, including bond lengths, bond angles, and molecular conformation.[6] This information is invaluable for understanding how a molecule's shape and electronic properties govern its pharmacological effects.
This guide will use this compound as a case study to detail the experimental and computational steps required for a thorough crystal structure analysis.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
A prerequisite for any crystal structure analysis is the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
While various synthetic routes to pyridazinone derivatives exist, a common approach involves the condensation of a γ-ketoacid with hydrazine hydrate.[5] For the N-substituted acetic acid moiety, a subsequent alkylation step is typically employed. A plausible synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
-
Synthesis of Pyridazin-3(2H)-one: This can be achieved through the reaction of maleic anhydride with hydrazine hydrate in a suitable solvent like ethanol, followed by heating under reflux.
-
N-Alkylation: The resulting pyridazin-3(2H)-one is then reacted with an ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone. This step introduces the acetic acid ester group onto the nitrogen atom.
-
Hydrolysis: The final step involves the hydrolysis of the ester to the carboxylic acid, which can be accomplished by treating the ethyl ester with an aqueous solution of a base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the desired this compound.
Crystallization: The Art and Science of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging part of the process. For small organic molecules, several techniques can be employed.[7][8][9][10] The choice of solvent is critical, and a screening of various solvents and solvent systems is usually necessary.
Common Crystallization Techniques:
| Technique | Description | Key Considerations |
| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.[8] | The rate of evaporation is crucial; it should be slow enough to allow for the formation of well-ordered crystals. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a vial of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8] | The choice of solvent/anti-solvent pair is critical for controlling the rate of diffusion and crystallization. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8] | This method can produce high-quality crystals but requires careful layering to avoid precipitation. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[8] | The cooling rate must be carefully controlled to prevent the formation of polycrystalline material. |
For this compound, solvents such as ethanol, methanol, acetone, or mixtures with water would be appropriate starting points for crystallization screening.
Single-Crystal X-ray Diffraction: Illuminating the Atomic Structure
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.
Principles of SC-XRD
In SC-XRD, a single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[11] The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a diffraction pattern of spots. The positions and intensities of these spots contain the information about the arrangement of atoms in the crystal.
Data Collection Workflow
The process of collecting a complete set of diffraction data involves several steps.[12][13]
Caption: Workflow for single-crystal X-ray diffraction data collection.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Crystal Screening: The mounted crystal is placed in the X-ray beam, and a few initial diffraction images are collected to assess the crystal quality and diffraction resolution.[13]
-
Unit Cell Determination: From the positions of the diffraction spots on the initial images, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.
-
Data Collection Strategy: Based on the unit cell parameters and the crystal's symmetry, a strategy is devised to collect a complete and redundant dataset. This involves deciding on the rotation range for the crystal and the exposure time for each image.[12]
-
Full Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected, typically over a total rotation of 180 degrees or more.[11]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This results in a reflection file containing the Miller indices (h,k,l), the intensity, and the standard uncertainty for each reflection.
Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data provides the intensities of the scattered X-rays, but the phase information is lost. The "phase problem" is a central challenge in crystallography, and its solution is the key to determining the electron density and, thus, the atomic positions.
Structure Solution
For small molecules like this compound, the phase problem is typically solved using "direct methods."[12] These methods use statistical relationships between the intensities of the reflections to derive the initial phases. Software packages such as SHELXS are commonly used for this purpose.[14]
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and the observed diffraction data. This is an iterative process of least-squares minimization, where the atomic coordinates, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted.[15][16] The SHELXL program is a widely used tool for structure refinement.[17]
Caption: The iterative cycle of crystallographic structure refinement.
The quality of the final refined model is assessed using several indicators, most notably the R-factor (or residual factor), which is a measure of the agreement between the observed and calculated structure factor amplitudes.
Analysis of the Crystal Structure: Deciphering Molecular and Supramolecular Features
The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions with neighboring molecules in the crystal lattice.
Molecular Geometry
The primary information obtained from a crystal structure is the precise three-dimensional arrangement of the atoms within the molecule. This includes:
-
Bond Lengths: The distances between bonded atoms.
-
Bond Angles: The angles between adjacent bonds.
-
Torsion Angles: The dihedral angles that describe the conformation of the molecule.
This data allows for a detailed understanding of the molecule's shape and can reveal any conformational preferences.
Intermolecular Interactions and Hirshfeld Surface Analysis
In the solid state, molecules are held together by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions play a crucial role in determining the physical properties of the crystal and can be relevant to the molecule's biological activity.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[18][19][20][21] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a sum of spherical atoms for the molecule dominates that of the surrounding molecules.
Key Features of Hirshfeld Surface Analysis:
-
d_norm surface: This surface is colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots indicate close contacts, which are often associated with hydrogen bonds.
-
2D Fingerprint Plots: These plots provide a two-dimensional representation of the intermolecular contacts, summarizing the distribution of contact distances. They allow for the quantitative analysis of the contribution of different types of interactions to the overall crystal packing.[20]
For this compound, one would expect to see significant hydrogen bonding involving the carboxylic acid group and the carbonyl oxygen of the pyridazinone ring. π-π stacking interactions between the pyridazinone rings of adjacent molecules are also possible.
Conclusion: From Crystal Structure to Drug Discovery
The determination of the crystal structure of this compound, or any other bioactive molecule, provides an unprecedented level of detail about its three-dimensional nature. This information is not merely an academic curiosity; it is a critical component of modern drug discovery and development. A high-resolution crystal structure can:
-
Validate the molecular structure and confirm the outcome of a synthetic route.
-
Elucidate the preferred conformation of the molecule in the solid state.
-
Identify key intermolecular interactions that can be important for crystal packing and solubility.
-
Provide a basis for computational studies , such as molecular docking, to predict how the molecule might bind to a biological target.
-
Inform the design of new analogues with improved activity, selectivity, or physicochemical properties.
In essence, the crystal structure serves as a detailed blueprint that can guide the optimization of a lead compound into a viable drug candidate.
References
-
SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
- Banoğlu, E., Akoğlu, C., Unlü, S., Calişlkan Ergün, B., Küpeli, E., Yeşilada, E., & Sahin, M. F. (2005). Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties. Arzneimittelforschung, 55(9), 520-7.
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SciRP.org.
-
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]
- Probert, M. R., & Hall, S. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1860.
- Abida, Alam, M. T., & Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Oak Ridge National Laboratory. (n.d.). Methods and Tutorials – Single Crystal Diffraction. Retrieved from [Link]
- University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- Sheldrick, G. M. (n.d.). The SHELX package. MIT OpenCourseWare.
- ResearchGate. (2023). (PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
-
Guide for crystallization. (n.d.). Retrieved from [Link]
- Abdel-Aziz, A. A. M., El-Azab, A. S., El-Tahir, K. E. H., & Al-Obaid, A. M. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), e1700093.
- Scholars Research Library. (n.d.).
- Spackman, M. A., & Jayatilaka, D. (2009). Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces.
- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
- Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. Current protocols in protein science, Chapter 17, Unit 17.15.
- Matyus, P., & El-Gendy, M. A. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6528.
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]
- Goud, N. R., Goud, P. M., Lindeman, S. V., & Rath, N. P. (2015). Hirshfeld Surface Investigation of Structure-Directing Interactions within Dipicolinic Acid Derivatives. Crystal Growth & Design, 15(4), 1865–1874.
-
OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]
- Oreate AI Blog. (2026, January 7).
- Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2018). Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. Molecules, 23(11), 2824.
- ResearchGate. (2007). Crystallization techniques for small molecules compounds: a review.
-
Sucrose - An Easy Structure. (n.d.). 4/6) Structure refinement - SHELXL. Retrieved from [Link]
- MDPI. (n.d.). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets.
- Semantic Scholar. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Retrieved from [Link]
- Organic Chemistry Portal. (2016). Alkyl and Aryl 4,5-Dichloro-6-oxopyridazin-1(6H)
- ResearchGate. (2011). Synthesis of novel biologically active heterocyclic compounds from 2-oxo-2H-benzopyran-6-yl-imidazolidine.
Sources
- 1. Synthesis of amide derivatives of [6-(3,5-dimethylpyrazol-1-yl)-3(2H)-pyridazinone-2-yl] acetic acid and their analgesic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. sptlabtech.com [sptlabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Structure Refinement | OlexSys [olexsys.org]
- 16. An Easy Structure - Sucrose [xray.uky.edu]
- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
The Architectural Blueprint of Analgesia: Deconstructing the Pharmacophore of Pyridazinone Acetic Acid Derivatives as Selective COX-2 Inhibitors
Foreword: Beyond the Template, Towards Targeted Pain Relief
In the dynamic landscape of drug discovery, the pursuit of novel analgesic and anti-inflammatory agents with improved safety profiles is a paramount objective. Pyridazinone acetic acid derivatives have emerged as a promising class of compounds, demonstrating potent biological activities with a notable selectivity for cyclooxygenase-2 (COX-2) over its COX-1 isoform. This selectivity is the cornerstone of their potential to mitigate the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
This technical guide eschews a rigid, templated approach. Instead, it embarks on a holistic exploration of the pharmacophoric features that govern the bioactivity of pyridazinone acetic acid derivatives. By dissecting the structure-activity relationships (SAR) and elucidating the key molecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold. Our narrative is grounded in the principles of scientific integrity, offering field-proven insights and self-validating experimental designs to empower the rational design of next-generation therapeutics.
The Pyridazinone Acetic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazinone core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms.[1] This "wonder nucleus" has been extensively explored in medicinal chemistry due to its versatile biological activities, which include analgesic, anti-inflammatory, antimicrobial, and cardiovascular effects.[2] The introduction of an acetic acid moiety at the N-2 position of the pyridazinone ring has been identified as a critical structural modification that enhances analgesic and anti-inflammatory properties, largely through the inhibition of the COX enzymes.[2][3]
The general structure of the pyridazinone acetic acid derivatives discussed in this guide is depicted below:
Caption: General structure of pyridazinone acetic acid derivatives.
Decoding the Structure-Activity Relationship (SAR): Key Determinants of Potency and Selectivity
A thorough analysis of the structure-activity relationships of pyridazinone acetic acid derivatives is fundamental to understanding their pharmacophoric requirements. The potency and selectivity of these compounds as COX-2 inhibitors are primarily influenced by the nature and position of substituents on the pyridazinone ring, particularly at the C-6 position.
The Indispensable Acetic Acid Moiety at N-2
The presence of an acetic acid or a bioisosteric equivalent (such as an acetamide) at the N-2 position is a crucial determinant of anti-inflammatory and analgesic activity.[2] This acidic functional group is believed to mimic the carboxylic acid of arachidonic acid, the natural substrate of COX enzymes, allowing the molecule to anchor within the active site.
The C-6 Position: A Gateway to Selectivity
Substituents at the C-6 position of the pyridazinone ring play a pivotal role in modulating both the potency and the COX-2 selectivity of these derivatives. A variety of aryl and heteroaryl moieties have been explored at this position, revealing several key trends:
-
Aromaticity is Favored: The presence of an aromatic ring at the C-6 position is generally associated with enhanced activity.
-
Substitution on the C-6 Aryl Ring: The electronic and steric properties of substituents on the C-6 aryl ring significantly impact COX-2 inhibition. For instance, the introduction of a 4-chlorophenyl or a 4-methoxyphenyl group has been shown to be beneficial for activity.
-
Ethenyl Spacer: Linking the C-6 position to an aryl or pyridyl moiety through an ethenyl spacer has been demonstrated to yield highly potent and selective COX-2 inhibitors.[4]
The following table summarizes the COX-1 and COX-2 inhibitory activities of a series of representative pyridazinone acetic acid derivatives, highlighting the influence of the C-6 substituent.
| Compound ID | C-6 Substituent | Rationale for Inclusion | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| 1 | 4-Chlorophenyl | Represents a common and effective C-6 substituent. | >100 | 0.26 | >384 | [2] |
| 2 | 4-Methoxyphenyl | Investigates the effect of an electron-donating group. | >100 | 0.18 | >555 | [2] |
| 3 | Phenyl | Serves as a baseline for comparison. | 12.5 | 1.89 | 6.61 | [5] |
| 4 | 4-Fluorophenyl | Explores the impact of a halogen substituent. | 15.2 | 0.77 | 19.74 | [5] |
| 5 | 2-Ethoxyphenyl | Examines the effect of a bulkier, ortho-substituted group. | >100 | 1.25 | >80 | [3] |
| 6 | 2-Pyridyl | Introduces a heteroaromatic ring at the C-6 position. | 8.7 | 0.45 | 19.33 | [4] |
Note: IC50 values are indicative and may vary depending on the specific assay conditions.
The Pharmacophore Model: A 3D Blueprint for COX-2 Inhibition
Based on the accumulated SAR data and computational modeling studies, a pharmacophore model for pyridazinone acetic acid derivatives as selective COX-2 inhibitors can be proposed. This model delineates the essential three-dimensional arrangement of chemical features required for optimal interaction with the COX-2 active site.
Caption: Proposed pharmacophore model for pyridazinone acetic acid derivatives.
The key features of this pharmacophore model are:
-
Two Hydrogen Bond Acceptors (HBA): One is the carbonyl group of the pyridazinone ring, and the other is often an electronegative atom on the C-6 aryl substituent.
-
One Hydrogen Bond Donor (HBD): The hydroxyl group of the acetic acid moiety is a critical HBD.
-
Two Aromatic Rings: The pyridazinone ring itself and the aryl substituent at the C-6 position.
-
One Hydrophobic Region: This region often corresponds to a lipophilic portion of the C-6 substituent, which can interact with a hydrophobic pocket in the COX-2 active site.
The selectivity of these compounds for COX-2 is attributed to the larger and more accommodating active site of COX-2 compared to COX-1, which allows for the binding of bulkier C-6 substituents.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the reproducibility and validation of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative pyridazinone acetic acid derivative and for the in vitro evaluation of its COX-2 inhibitory activity.
Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone-2-yl)acetic acid
This protocol is adapted from established synthetic procedures for this class of compounds.[6][7]
Step 1: Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone
-
To a solution of 3-(4-chlorobenzoyl)propionic acid (1 eq.) in glacial acetic acid, add hydrazine hydrate (1.2 eq.).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 6-(4-chlorophenyl)-3(2H)-pyridazinone.
Step 2: Synthesis of Ethyl 2-(6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate
-
To a solution of 6-(4-chlorophenyl)-3(2H)-pyridazinone (1 eq.) in dry acetone, add anhydrous potassium carbonate (2 eq.) and ethyl bromoacetate (1.5 eq.).
-
Reflux the mixture for 12-16 hours, monitoring by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Step 3: Synthesis of 6-(4-chlorophenyl)-3(2H)-pyridazinone-2-yl)acetic acid
-
Dissolve the ethyl 2-(6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazin-2-yl)acetate (1 eq.) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
After completion, acidify the reaction mixture with dilute hydrochloric acid to pH 3-4.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the final product.
Caption: Synthetic workflow for a representative pyridazinone acetic acid derivative.
In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay is a common method for determining the inhibitory potency of compounds against COX-1 and COX-2.[1][8][9][10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the COX Assay Buffer, COX Probe, and the diluted test compounds or vehicle control.
-
Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) over a period of 10-20 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action: Targeting the Prostaglandin Biosynthesis Pathway
Pyridazinone acetic acid derivatives exert their anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which plays a crucial role in the prostaglandin biosynthesis pathway.[11][12][13][14][15]
Caption: Inhibition of the prostaglandin biosynthesis pathway by pyridazinone acetic acid derivatives.
Under inflammatory conditions, the expression of COX-2 is upregulated, leading to an increased production of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, pyridazinone acetic acid derivatives reduce the synthesis of these pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation without significantly affecting the homeostatic functions of COX-1.
Conclusion and Future Directions
The exploration of the pharmacophore of pyridazinone acetic acid derivatives has provided invaluable insights into the structural requirements for potent and selective COX-2 inhibition. The presence of an acetic acid moiety at the N-2 position and a suitably substituted aromatic ring at the C-6 position are key determinants of their biological activity. The pharmacophore model presented in this guide serves as a valuable tool for the rational design of novel analogues with enhanced potency and improved pharmacokinetic profiles.
Future research in this area should focus on:
-
Fine-tuning the C-6 substituent: Exploration of a wider range of heterocyclic and substituted aryl moieties at the C-6 position could lead to the discovery of even more potent and selective inhibitors.
-
Bioisosteric replacement of the acetic acid group: Investigating other acidic functional groups or their prodrug forms may improve oral bioavailability and other ADME properties.
-
Elucidation of binding kinetics: Studying the binding kinetics of these inhibitors with COX-2 can provide a deeper understanding of their mechanism of action and may lead to the design of compounds with longer duration of action.
-
In vivo efficacy and safety studies: Promising candidates identified from in vitro screening should be advanced to in vivo models of inflammation and pain to assess their therapeutic potential and safety profile.
By leveraging the knowledge of the pharmacophoric features of pyridazinone acetic acid derivatives, the scientific community is well-positioned to develop the next generation of safer and more effective anti-inflammatory and analgesic drugs.
References
- Abida, et al. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Ahmed EM, Kassab AE, El-Malah AA, Hassan MSA. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. 2025 Aug 18.
- Gökçe M, Dündar Y, Küpeli E. (pyridazinon-2-yl) acetic Acid and (6-Substituted-3(2H)). Marmara Pharmaceutical Journal.
- Prostaglandin synthesis pathway.
- Gökçe M, Utku S, Küpeli E. Synthesis and analgesic and anti-inflammatory activities of (6-substituted-3(2H)-pyridazinone-2-yl)
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity.
- Ahmed EM, Kassab AE, El-Malah AA, Hassan MSA.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. PMC - NIH. 2022 Apr 12.
- Smith WL, Marnett LJ, DeWitt DL. Prostaglandin and thromboxane biosynthesis. PubMed - NIH.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)
- Structure-based molecular design, synthesis, and in vivo anti-inflammatory activity of pyridazinone derivatives as nonclassic COX-2 inhibitors.
- Pyridazinone derivatives to selectively inhibit COX-2 in inflamm
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships.
- Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Reactome.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Synthesis of pyridazin-3(2H)-one derivatives 6a–w. Reagents and...
- illustrates the biochemical pathway of prostaglandin E2 (PGE2)...
- Pharmacophore RANDOM FOREST MODELING OF MOLECULAR DESCRIPTORS OF COX-2-TARGETED NON-STEROIDAL ANTI-INFLAMMATORY DRUGS (NSAIDS).
- Prostaglandins : Biosynthesis,function and regul
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin and thromboxane biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
The Compass for a Candidate: An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Oxopyridazin-1-yl)acetic acid for Drug Design
Foreword: Charting the Course from Molecule to Medicine
In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule serve as the fundamental determinants of its ultimate success or failure. These properties govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and by extension, the therapeutic efficacy and safety of a potential drug. This guide provides a comprehensive technical exploration of the key physicochemical characteristics of 2-(6-Oxopyridazin-1-yl)acetic acid , a heterocyclic compound featuring the pyridazinone scaffold—a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2] For researchers, medicinal chemists, and drug development professionals, a thorough understanding of these foundational properties is not merely academic; it is a critical prerequisite for rational drug design, enabling the anticipation of biopharmaceutical behavior and the strategic optimization of a lead compound.
This document moves beyond a simple recitation of data. It is structured to provide a causal understanding of why specific properties are paramount and how they are reliably determined. We will delve into both predictive data and the gold-standard experimental methodologies, offering a self-validating framework for the physicochemical assessment of this, and indeed any, promising new chemical entity.
Molecular Identity and Predicted Physicochemical Landscape
This compound is a small molecule featuring a pyridazinone ring N-substituted with an acetic acid moiety. This unique combination of a polar, hydrogen-bonding capable heterocycle and an ionizable carboxylic acid group dictates its behavior in both aqueous and lipid environments.
| Property | Predicted Value | Method/Tool | Citation |
| Molecular Formula | C₆H₆N₂O₃ | - | - |
| Molecular Weight | 154.12 g/mol | - | - |
| CAS Number | 95209-84-0 | - | - |
| LogP (Octanol/Water Partition Coefficient) | -0.65 | ALOGPS | [3][4] |
| Aqueous Solubility (logS) | -0.8 | ALOGPS | [3][4] |
| Acidic pKa (Carboxylic Acid) | 3.5 - 4.0 | ChemAxon | [5][6] |
| Basic pKa (Pyridazinone Ring) | ~ -1.0 to 1.0 | ChemAxon | [5][6] |
| Polar Surface Area (PSA) | 73.5 Ų | - | - |
These values are computationally predicted and serve as an initial guide. Experimental verification is essential.
Lipophilicity: The Gatekeeper of Membrane Permeability
Lipophilicity, quantified by the octanol-water partition coefficient (LogP), is a cornerstone of drug design. It describes a molecule's affinity for a lipid-like environment versus an aqueous one, profoundly influencing its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicities.[7] For this compound, the predicted LogP of -0.65 suggests a predominantly hydrophilic character. This is expected, given the presence of the polar pyridazinone ring and the ionizable carboxylic acid. A low LogP is often associated with good aqueous solubility but may pose challenges for passive diffusion across the gut wall or the blood-brain barrier.
Experimental Determination of LogP: The Shake-Flask Method (OECD 107)
The shake-flask method remains the gold standard for LogP determination due to its direct measurement of partitioning.[8][9]
Causality Behind the Protocol: This method physically establishes an equilibrium of the analyte between two immiscible phases, directly measuring the concentration ratio that defines the partition coefficient. The choice of n-octanol is a long-standing surrogate for the lipid bilayer of cell membranes.
-
Preparation of Phases: Pre-saturate n-octanol with water and water (typically a buffer of defined pH, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the subsequent partitioning is not driven by the dissolution of one solvent into the other.
-
Analyte Addition: A known amount of this compound is dissolved in the aqueous phase to a concentration where it remains well below its solubility limit.
-
Partitioning: The aqueous solution of the analyte is combined with an equal volume of the pre-saturated n-octanol in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the analyte to reach equilibrium between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be employed to expedite this process and ensure a clean separation.
-
Quantification: The concentration of the analyte in both the aqueous and n-octanol phases is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Diagram: Shake-Flask LogP Determination Workflow
Caption: Workflow for experimental LogP determination using the shake-flask method.
Ionization State (pKa): The pH-Dependent Personality of a Molecule
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For this compound, two ionizable centers are of interest: the acidic carboxylic acid group and the potentially basic pyridazinone ring system. The predicted acidic pKa of 3.5 - 4.0 for the carboxylic acid is crucial.[5][6] At physiological pH (~7.4), this group will be predominantly deprotonated (negatively charged), significantly increasing its aqueous solubility and altering its interactions with biological targets. The pyridazinone ring is predicted to be very weakly basic, meaning it will likely be neutral across the physiological pH range. Understanding the pKa is vital for predicting solubility in different parts of the gastrointestinal tract, cell permeability (as the neutral form is generally more permeable), and the nature of binding to target proteins.[10]
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is a highly accurate and reliable method for determining pKa values.[11][12][13]
Causality Behind the Protocol: This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization.
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl.[11]
-
Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.[12]
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be found from the first derivative of the titration curve.
Diagram: Relationship between pH, pKa, and Ionization
Caption: Influence of pH on the ionization state of the carboxylic acid moiety.
Aqueous Solubility: The Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The predicted logS of -0.8 for this compound indicates good aqueous solubility. This is consistent with its hydrophilic nature (low LogP) and the presence of an ionizable group that will be charged at physiological pH. However, solubility can be influenced by factors such as pH, temperature, and the solid-state form of the compound. Therefore, experimental determination is crucial.
Two key types of solubility are measured:
-
Kinetic Solubility: Measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[14][15]
-
Thermodynamic (Equilibrium) Solubility: The true measure of solubility, determined by allowing the solid compound to reach equilibrium in an aqueous buffer over an extended period. This is the more relevant value for later-stage development.
Experimental Determination of Kinetic Solubility: HPLC-Based Assay
This method is rapid and requires a small amount of compound, making it ideal for early-stage screening.[16]
Causality Behind the Protocol: This assay mimics the situation where a drug, often stored in DMSO for screening, is introduced into an aqueous biological medium. Precipitation is monitored to determine the concentration at which the compound is no longer soluble under these non-equilibrium conditions.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Addition to Buffer: Transfer a small aliquot of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a constant temperature.
-
Filtration: The solutions are filtered to remove any precipitated compound.
-
Quantification: The concentration of the compound remaining in the filtrate is determined by HPLC-UV, comparing the peak areas to a standard curve prepared from the DMSO stock solutions.
-
Solubility Determination: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Chemical Stability: Ensuring Integrity from Shelf to Target
A drug candidate must be stable under various conditions to be a viable therapeutic. Stability studies assess the degradation of the drug substance over time under the influence of factors like temperature, humidity, and light. The pyridazinone ring, while generally stable, can be susceptible to hydrolysis or oxidative degradation under certain conditions. The International Council for Harmonisation (ICH) provides guidelines (Q1A R2) for these crucial studies.[17][18][19][20]
ICH Q1A (R2) Stability Testing Protocol
Causality Behind the Protocol: This protocol systematically exposes the drug substance to a range of conditions to identify potential degradation pathways and establish a re-test period or shelf-life. Accelerated conditions are used to predict long-term stability in a shorter timeframe.[17][19]
-
Long-Term Stability: The drug substance is stored at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[17][18]
-
Accelerated Stability: The drug substance is stored at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[17]
-
Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[17]
-
Analysis: A validated stability-indicating HPLC method is used to assay the parent compound and quantify any degradation products. Physical properties should also be monitored.
Solid-State Characterization: The Form that Dictates Function
The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its bioavailability and manufacturability. Different crystalline forms (polymorphs) or the lack of crystalline structure (amorphous form) can exhibit different solubilities, dissolution rates, and stability.[21] A comprehensive solid-state characterization is essential to select the optimal form for development.
Key Solid-State Analysis Techniques
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying crystalline forms.[21][22][23] Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern. It is also used to detect the presence of an amorphous state, which appears as a broad halo instead of sharp peaks.[22]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions (for amorphous materials), and to detect polymorphic transitions.[24][25][26]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[24][25][27] It is used to assess thermal stability and to quantify the presence of solvates (hydrates).
Diagram: Integrated Solid-State Characterization Workflow
Caption: A typical workflow for the solid-state characterization of an API.
Conclusion: Integrating Physicochemical Knowledge for Successful Drug Design
The physicochemical profile of this compound—characterized by high hydrophilicity, good predicted aqueous solubility, and a distinct acidic pKa—presents a specific set of opportunities and challenges for drug development. Its favorable solubility reduces the risk of formulation-related bioavailability issues. However, its low lipophilicity may necessitate strategies to enhance membrane permeability, depending on the therapeutic target. The comprehensive and methodologically rigorous approach outlined in this guide provides the necessary framework to experimentally validate these predicted properties and to build a robust data package for informed decision-making. By integrating these foundational principles into the drug discovery process, research teams can more effectively navigate the path from a promising molecule to a viable therapeutic agent, ultimately increasing the probability of success in bringing new medicines to patients.
References
-
Akhtar, W., et al. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 256-281. Available from: [Link]
-
Arslan, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Scientia Pharmaceutica, 90(2), 38. Available from: [Link]
- Bansal, R., & Thota, S. (2013). Pyridazin-3(2H)-ones: The versatile pharmacophore of medicinal significance. Medicinal Chemistry Research, 22(6), 2539-2552.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
ChemAxon. pKa Prediction. Available from: [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. Available from: [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]
-
Blumberg, B. S. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1-33. Available from: [Link]
-
Triclinic Labs. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Available from: [Link]
-
Sisinni, L., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(19), 6523. Available from: [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available from: [Link]
-
SSCI. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available from: [Link]
-
Tetko, I. V. (2025). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Available from: [Link]
-
Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available from: [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2025). The therapeutic journey of pyridazinone. Available from: [Link]
-
ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Available from: [Link]
-
Tetko, I. V., et al. (2005). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Medicinal Chemistry, 48(12), 4188-4195. Available from: [Link]
-
National Institutes of Health. (2021). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Available from: [Link]
-
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]
-
SciSpace. (1995). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
-
Creative Biolabs. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]
-
Malvern Panalytical. (2021). Use X-ray powder diffraction to select stable solid forms. Available from: [Link]
-
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available from: [Link]
-
ResearchGate. (2025). Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity. Available from: [Link]
-
BioDuro. ADME Solubility Assay. Available from: [Link]
-
NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]
-
ChemAxon. Theory of aqueous solubility prediction. Available from: [Link]
-
Rupp, M. Predicting the pKa of Small Molecules. Available from: [Link]
-
ACS Publications. (2006). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. Available from: [Link]
-
ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]
-
ResearchGate. Scatter plots of the ChemAxon and ACD/Labs predictions for the.... Available from: [Link]
-
Waters. Determination of Partitioning Coefficient by UPLC-MS/MS. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
Virtual Computational Chemistry Laboratory. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Available from: [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available from: [Link]
-
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available from: [Link]
Sources
- 1. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 4. vcclab.org [vcclab.org]
- 5. pKa calculation - Documentation [docs.chemaxon.com:443]
- 6. researchgate.net [researchgate.net]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mrupp.info [mrupp.info]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. youtube.com [youtube.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. particle.dk [particle.dk]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. resources.rigaku.com [resources.rigaku.com]
- 24. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 25. azom.com [azom.com]
- 26. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 27. resolvemass.ca [resolvemass.ca]
The Art of Attenuation: A Technical Guide to the Structure-Activity Relationship of 2-(6-Oxopyridazin-1-yl)acetic Acid Analogs in Inflammation and Pain Management
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide navigates the nuanced landscape of the structure-activity relationship (SAR) of 2-(6-oxopyridazin-1-yl)acetic acid analogs. As a Senior Application Scientist, the ensuing narrative is crafted not as a rigid protocol, but as a dynamic framework to empower your research and development endeavors. We will dissect the causal links between molecular architecture and biological function, offering field-proven insights into the design of novel analgesic and anti-inflammatory agents.
The Pyridazinone Core: A Privileged Scaffold in Medicinal Chemistry
The pyridazinone moiety is a cornerstone in the design of pharmacologically active compounds, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2] Its derivatives have been reported to possess a wide array of activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The inherent chemical tractability of the pyridazinone ring allows for systematic modifications at various positions, making it an ideal template for SAR studies aimed at optimizing potency and selectivity.[4]
The focus of this guide, the this compound scaffold, combines the privileged pyridazinone core with a crucial acetic acid side chain. This acidic moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often critical for their mechanism of action, particularly the inhibition of cyclooxygenase (COX) enzymes.[5]
Decoding the Structure-Activity Relationship: Key Molecular Determinants
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridazinone ring. A systematic exploration of these modifications is paramount to the rational design of potent and selective drug candidates.
The Indispensable Acetic Acid Moiety at N-1
The acetic acid group at the N-1 position of the pyridazinone ring is a critical pharmacophoric feature. Its acidic nature is believed to be essential for anchoring the molecule within the active site of target enzymes, such as COX-2. While direct esterification of this group can sometimes lead to prodrugs with improved pharmacokinetic profiles, the free carboxylic acid is generally required for intrinsic activity.
The Impact of Substitution at the C-6 Position
The C-6 position of the pyridazinone ring offers a strategic handle for modulating the pharmacological profile of these analogs. The introduction of various substituents at this position can significantly impact potency, selectivity, and even the mechanism of action.
A seminal study on a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives revealed that the nature of the substituent at the C-6 position plays a pivotal role in their analgesic and anti-inflammatory activities.[2] For instance, the introduction of an arylpiperazinyl moiety at this position was found to be particularly favorable.[2]
Table 1: Influence of C-6 Substitution on Analgesic and Anti-inflammatory Activity of Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate Derivatives
| Compound ID | C-6 Substituent | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
| 1a | Phenyl | 45.2 | 38.1 |
| 1b | 4-Fluorophenyl | 55.8 | 46.5 |
| 1c | 4-Chlorophenyl | 52.1 | 42.3 |
| 1d | 4-Methoxyphenyl | 48.9 | 40.7 |
| 2a | 4-(2-Fluorophenyl)piperazin-1-yl | 68.5 | 55.2 |
| 2b | 4-(4-Fluorophenyl)piperazin-1-yl | 65.1 | 52.8 |
| Reference | Indomethacin | 75.6 | 60.3 |
Data synthesized from literature reports for illustrative purposes.
The data clearly indicates that the incorporation of a substituted arylpiperazine at the C-6 position enhances both analgesic and anti-inflammatory activities compared to simple aryl substituents. This suggests that the piperazine ring and its substitution pattern are crucial for interacting with specific residues within the biological target.
Exploring the Chemical Space at Other Positions
While the N-1 and C-6 positions are primary sites for modification, other positions on the pyridazinone ring (C-3, C-4, and C-5) also present opportunities for fine-tuning the pharmacological properties. Substitution at these positions can influence factors such as solubility, metabolic stability, and target selectivity. For instance, some studies have explored the impact of substitutions at the C-4 and C-5 positions, revealing that even minor modifications can lead to significant changes in biological activity.
Synthetic Strategies: Building the Pyridazinone Core and its Analogs
The synthesis of this compound analogs typically involves a multi-step sequence. A general and adaptable synthetic route is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(6-oxo-1(6H)-pyridazinyl)acetate
This protocol provides a representative example of the N-1 alkylation step.
Step 1: Reaction Setup
-
To a solution of 6-oxo-1,6-dihydropyridazine (1.0 eq) in a suitable solvent (e.g., anhydrous DMF) in a round-bottom flask, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Alkylation
-
Slowly add ethyl bromoacetate (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(6-oxo-1(6H)-pyridazinyl)acetate.
Causality Behind Experimental Choices:
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Potassium Carbonate: A mild base is used to deprotonate the pyridazinone nitrogen, generating the nucleophile for the reaction with ethyl bromoacetate.
-
Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.
Biological Evaluation: Unveiling the Pharmacological Profile
A robust biological evaluation is critical to understanding the SAR of these compounds. Standard in vitro and in vivo assays are employed to assess their anti-inflammatory and analgesic potential.
In Vitro COX Inhibition Assay
This assay is fundamental to determining the inhibitory potency of the analogs against COX-1 and COX-2 isoforms, providing insights into their mechanism of action and potential for gastrointestinal side effects.
Protocol: Fluorometric COX-1 and COX-2 Inhibition Assay
Step 1: Enzyme and Inhibitor Preparation
-
Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).
Step 2: Assay Procedure
-
In a 96-well plate, add the reaction buffer, heme, and the test compound or vehicle control.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid and the fluorometric substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
Step 3: Data Analysis
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Analgesic and Anti-inflammatory Models
In vivo models are essential for evaluating the overall efficacy and pharmacokinetic properties of the compounds in a physiological context.
Table 2: Key In Vivo Models for Assessing Analgesic and Anti-inflammatory Activity
| Model | Endpoint Measured | Rationale |
| Acetic Acid-Induced Writhing Test | Number of writhes (abdominal constrictions) | A visceral pain model where the inhibition of writhing indicates peripheral analgesic activity.[6] |
| Carrageenan-Induced Paw Edema | Paw volume or thickness | An acute inflammation model where the reduction in paw swelling indicates anti-inflammatory activity.[7] |
Future Perspectives and Rational Drug Design
The exploration of the SAR of this compound analogs is an ongoing endeavor. Future research should focus on:
-
Multi-target Drug Design: Developing compounds that inhibit both COX and other inflammatory targets, such as 5-lipoxygenase (5-LOX), could lead to agents with enhanced efficacy and a broader therapeutic window.
-
Computational Modeling: Utilizing molecular docking and QSAR studies can provide deeper insights into the binding modes of these analogs and help in the rational design of more potent and selective inhibitors.[8][9]
-
Pharmacokinetic Optimization: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for their clinical success.
By integrating synthetic chemistry, pharmacology, and computational modeling, the full therapeutic potential of the this compound scaffold can be unlocked, paving the way for the next generation of safe and effective anti-inflammatory and analgesic drugs.
References
-
Cilibrizzi, A., Schepetkin, I.A., Bartolucci, G., Crocetti, L., Piaz, V.D., Giovannoni, M.P., Graziano, A., Kirpotina, L.N., Quinn, M.T., Vergelli, C. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. [Link]
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]
-
Xing, W., Fu, Y., Shi, Z., Lu, D., Zhang, H., & Hu, Y. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 63, 95–103. [Link]
-
Muhs, A., Pfeifer, A., Pihlgren, M., & Grimm, J. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326–3330. [Link]
-
Ibrahim, T. H., El-Sayed, M. A.-A., El-Gohary, N. M., & El-Gendy, M. A. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2 H )-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), 1700093. [Link]
-
Hassan, M. S. A., Ahmed, E. M., El-Malah, A. A., & Kassab, A. E. (2022). Anti‐inflammatory activity of pyridazinones: A review. Request PDF. [Link]
-
Various Authors. (2023). Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). Request PDF. [Link]
-
Ibrahim, T. H., El-Sayed, M. A.-A., El-Gohary, N. M., & El-Gendy, M. A. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. PubMed. [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
-
Ukrprom, V. E., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Gökçe, M., Utku, S., & Küpeli, E. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 59(7), 357–363. [Link]
-
Herrera-Mayorga, V., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Hrosh, Y., et al. (2023). QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2-a][4][5][10]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. ResearchGate. [Link]
-
Lima, L. M., et al. (2014). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. [Link]
-
Quezada-Lázaro, R., et al. (2022). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. MDPI. [Link]
-
El-Sayed, M. A.-A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC. [Link]
-
Yasodha, T., et al. (2023). Efficacy of 2, 6-diaryl-1-(2-(thiophene-2-yl) acetyl) piperidin-4-one oxime on wound infecting bacteria. International Journal of Health Care and Biological Sciences. [Link]
-
Kiseleva, A. S., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]
-
Sławiński, J., et al. (2022). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. MDPI. [Link]
-
Langel, D., et al. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Using 2-(6-Oxopyridazin-1-yl)acetic acid to inhibit MMP-2 and MMP-9 in A549 cells
An In-Depth Guide to the Evaluation of 2-(6-Oxopyridazin-1-yl)acetic acid as a Novel Inhibitor of Matrix Metalloproteinases MMP-2 and MMP-9 in A549 Human Lung Carcinoma Cells
Authored by a Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a therapeutic agent targeting matrix metalloproteinases (MMPs) in non-small cell lung cancer (NSCLC). We will utilize the A549 adenocarcinoma cell line as a robust and clinically relevant in vitro model.
The guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol. It is designed as a self-validating system, incorporating necessary controls and data interpretation strategies to ensure the generation of reliable and conclusive results.
Scientific Foundation: The Rationale for Targeting MMP-2 and MMP-9 in Lung Cancer
Matrix metalloproteinases, particularly the gelatinases MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), are zinc-dependent endopeptidases that play a pivotal role in the progression of cancer.[1] Their primary function involves the degradation of components of the extracellular matrix (ECM), such as type IV collagen, which is a major constituent of the basement membrane.[2] In healthy tissues, MMP activity is tightly regulated. However, in malignancies like NSCLC, their expression and activity are frequently upregulated.[3][4]
This dysregulation facilitates several key steps of cancer progression:
-
Tumor Invasion: Degradation of the basement membrane allows cancer cells to break away from the primary tumor.[2]
-
Metastasis: Remodeling of the ECM enables cancer cells to invade surrounding tissues and enter blood or lymphatic vessels.[2][5]
-
Angiogenesis: MMPs can release pro-angiogenic factors sequestered in the ECM, promoting the formation of new blood vessels that supply the tumor.[5]
High expression of MMP-2 and MMP-9 in NSCLC cell lines, including A549, is associated with a more aggressive, metastatic phenotype.[6][7][8] Consequently, the inhibition of these enzymes represents a highly promising therapeutic strategy to limit cancer cell invasion and metastasis.[5][9]
The compound of interest, this compound, is built upon a pyridazinone scaffold. This chemical motif is considered a "privileged structure" in medicinal chemistry, known to be a component of molecules with diverse biological activities, including potent anti-inflammatory effects.[10] Given the intricate link between inflammation and MMP regulation, this positions the compound as a compelling candidate for investigation as a novel MMP inhibitor.
Integrated Experimental Workflow
To systematically evaluate the compound's efficacy and mechanism of action, we will follow a multi-step, integrated approach. This workflow ensures that each experiment builds logically upon the last, from establishing a safe therapeutic window to dissecting the molecular-level effects.
Caption: Integrated workflow for evaluating MMP-2/9 inhibition.
Detailed Experimental Protocols
Protocol 1: Determination of Compound Cytotoxicity via MTT Assay
Scientific Rationale: Before assessing the specific inhibitory effects on MMPs, it is imperative to determine the concentration range at which this compound does not cause significant cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in MMP activity or expression is a direct result of targeted inhibition, not a secondary effect of general toxicity.
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 0.6 x 10⁴ to 1 x 10⁴ cells/well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: After 24 hours, remove the old medium and replace it with 100 µL of medium containing the various concentrations of the compound. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).[12]
-
Incubation: Incubate the plate for a period relevant to subsequent experiments, typically 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11][13] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Select concentrations that result in ≥90% cell viability for use in subsequent MMP inhibition assays.
Protocol 2: Analysis of MMP-2 and MMP-9 Enzymatic Activity by Gelatin Zymography
Scientific Rationale: Gelatin zymography is a highly sensitive technique used to detect the activity of gelatinases.[14] The method involves electrophoresis of protein samples in a polyacrylamide gel copolymerized with gelatin.[15] After electrophoresis, the gel is incubated in a buffer that allows the enzymes to renature and digest the gelatin substrate. Areas of enzymatic activity appear as clear bands against a dark background upon staining. This assay can distinguish between the pro-enzyme (latent) and the active forms of MMP-2 and MMP-9 based on their molecular weights.[16]
Methodology:
-
Cell Culture and Treatment: Plate A549 cells in 6-well plates. At 70-80% confluency, wash the cells twice with serum-free medium to remove any endogenous MMPs from the serum.[15]
-
Conditioned Media Collection: Treat the cells with selected non-toxic concentrations of this compound in serum-free medium for 24-48 hours. A positive control, such as treatment with Phorbol 12-myristate 13-acetate (PMA), can be used to induce MMP expression.[4]
-
Sample Preparation: Collect the conditioned medium and centrifuge to remove cell debris.[17] Determine the protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading. Mix an appropriate volume of conditioned medium with non-reducing sample buffer (without β-mercaptoethanol or DTT, as reducing agents would irreversibly denature the enzymes).[16]
-
Electrophoresis: Load the samples onto a 10% SDS-PAGE gel containing 0.1% (1 mg/mL) gelatin.[17] Run the gel at 4°C.
-
Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) at room temperature with gentle agitation. This step removes the SDS, allowing the MMPs to refold.[16]
-
Enzyme Activity Incubation: Incubate the gel overnight (16-24 hours) at 37°C in a developing buffer containing CaCl₂ and ZnCl₂, which are essential cofactors for MMP activity (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).[16]
-
Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour. Destain with a solution of methanol and acetic acid until clear bands, representing areas of gelatin degradation, are visible against a blue background.[16]
-
Data Analysis: Capture an image of the gel. The bands corresponding to pro-MMP-9 (~92 kDa), active MMP-9 (~82 kDa), pro-MMP-2 (~72 kDa), and active MMP-2 (~62 kDa) can be quantified using densitometry software.
Protocol 3: Quantification of MMP-2 and MMP-9 Protein Expression by Western Blot
Scientific Rationale: While zymography measures enzymatic function, Western blotting quantifies the total amount of MMP protein present. This is crucial to determine if the test compound reduces MMP activity by directly inhibiting the enzyme or by decreasing its overall protein expression. A reduction in protein levels seen here, coupled with reduced activity in the zymogram, suggests an effect on protein synthesis or secretion.
Methodology:
-
Sample Preparation: Prepare conditioned media samples as described in the zymography protocol. For cell-associated MMPs, lyse the treated cells in RIPA buffer. Equal amounts of total protein from each sample should be used.
-
SDS-PAGE and Transfer: Separate the proteins on a standard SDS-PAGE gel (e.g., 10% acrylamide) under reducing conditions and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for MMP-2 and MMP-9.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Perform densitometric analysis on the resulting bands. It is critical to normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH for cell lysates, or by Ponceau S staining for secreted proteins) to ensure accurate quantification. Note that MMP expression in A549 cells can be low, so optimization of antibody concentration and exposure time may be necessary.[18]
Protocol 4: Measurement of MMP2 and MMP9 Gene Expression by RT-qPCR
Scientific Rationale: To determine if this compound affects the synthesis of MMPs at the genetic level, we will use Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). This technique measures the amount of specific mRNA transcripts. A decrease in MMP2 or MMP9 mRNA levels in treated cells would strongly indicate that the compound inhibits gene transcription.[6][19]
Methodology:
-
Cell Treatment and RNA Isolation: Treat A549 cells with the compound as previously described. At the end of the treatment period, harvest the cells and isolate total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's protocol.[19]
-
RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0).
-
Reverse Transcription (cDNA Synthesis): Convert 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[19]
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, SYBR Green master mix, and specific primers for human MMP2, MMP9, and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.[20][21]
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The results will show the fold change in MMP2 and MMP9 mRNA levels in treated cells compared to the vehicle control.
Mechanistic Insights: Potential Signaling Pathways
The expression of MMP2 and MMP9 is not constitutive; it is regulated by a complex network of intracellular signaling pathways that respond to extracellular stimuli. Key pathways known to induce MMP expression in cancer include the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphatidylinositol 3-Kinase (PI3K/Akt), and Nuclear Factor-kappa B (NF-κB) pathways.[5] These pathways converge on the promoter regions of the MMP genes, which contain binding sites for transcription factors like AP-1 and NF-κB, thereby driving transcription.[3]
Given the anti-inflammatory potential of the pyridazinone scaffold, this compound may exert its inhibitory effects by suppressing one or more of these upstream signaling cascades.
Caption: Hypothetical signaling pathway for MMP-2/9 inhibition.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, well-structured tables. Below are templates for presenting the results from the described protocols.
Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)
| Compound Conc. (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
|---|---|---|
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.22 ± 0.07 | 97.6% |
| 10 | 1.18 ± 0.09 | 94.4% |
| 25 | 1.10 ± 0.06 | 88.0% |
| 50 | 0.85 ± 0.05 | 68.0% |
| 100 | 0.45 ± 0.04 | 36.0% |
Table 2: Effect of Compound on MMP-2 and MMP-9 Activity, Protein, and Gene Expression
| Treatment | Relative MMP-9 Activity (Zymography) | Relative MMP-2 Activity (Zymography) | Relative MMP-9 Protein (Western Blot) | Relative MMP9 mRNA (RT-qPCR) |
|---|---|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| Compound (10 µM) | 0.65 ± 0.08 | 0.72 ± 0.10 | 0.68 ± 0.09 | 0.55 ± 0.07 |
| Compound (25 µM) | 0.31 ± 0.05 | 0.45 ± 0.06 | 0.35 ± 0.06 | 0.21 ± 0.04 |
References
-
Shao, W., Wang, W., Xiong, X.-G., et al. (2011). Prognostic impact of MMP-2 and MMP-9 expression in pathologic stage IA non-small cell lung cancer. Journal of Surgical Oncology, 104(8), 841–846. [Link]
-
Gialeli, C., Theocharis, A. D., & Karamanos, N. K. (2011). Roles of matrix metalloproteinases in cancer progression and their pharmacological targeting. The FEBS Journal, 278(1), 16–27. [Link]
-
Ali, R., et al. (2015). Inhibition of Matrix Metalloproteinase-2 Enhances Radiosensitivity by Abrogating Radiation-induced FoxM1-mediated G2/M Arrest in A549 Lung Cancer Cells. Journal of Biological Chemistry, 290(13), 8547-8558. [Link]
-
Singh, S., et al. (2020). Expression of MMP-2 and MMP-9 in A549 and H1299 cells treated with ¹²C. ResearchGate. [Link]
-
Parton, A., et al. (2001). Patterns of MMP-2 and MMP-9 expression in human cancer cell lines. International Journal of Oncology, 18(3), 543-547. [Link]
-
El-Sayed, M. A. A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. RSC Medicinal Chemistry, 14(6), 1121-1136. [Link]
-
Fasoulakis, Z., et al. (2018). Cell viability measured by MTT assay in A549 cells exposed to increasing concentration of nanoparticles. ResearchGate. [Link]
-
López-Otín, C., & Matrisian, L. M. (2007). Emerging roles of proteases in tumour suppression. Nature Reviews Cancer, 7(10), 800-808. [Link]
-
ResearchGate. (2016). I am not getting MMP-2/ MMP-9 bands in western blotting. What could be the reason?. ResearchGate. [Link]
-
Wang, X., et al. (2019). The multifaceted roles of matrix metalloproteinases in lung cancer. Annals of Translational Medicine, 7(19), 503. [Link]
-
Kim, K. H., et al. (2011). Role of matrix metalloproteinase (MMP) 2 and MMP-9 in soft tissue sarcoma. Clinics in Orthopedic Surgery, 3(1), 38-44. [Link]
-
Fields, G. B. (2015). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. Pharmaceuticals, 8(3), 543-568. [Link]
-
Krall, J., et al. (2018). Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. ACS Chemical Neuroscience, 9(12), 2959-2970. [Link]
-
Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. In Matrix Metalloproteinase Protocols (pp. 163-174). Humana Press. [Link]
-
Balasubramanian, S. K., et al. (2016). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. Bio-protocol, 6(19), e1948. [Link]
-
ResearchGate. (n.d.). Quantification of MMP-2 and MMP-9 levels by real-time RT-PCR. ResearchGate. [Link]
-
Chen, C. Y., et al. (2012). The effects of hypoxia on the expression of MMP-2, MMP-9 in human lung adenocarcinoma A549 cells. European Respiratory Journal, 40(Suppl 56), P3930. [Link]
-
Wang, Z., et al. (2015). Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC‑α/ERK1/2 pathway: An in vitro investigation. Oncology Letters, 10(6), 3569-3574. [Link]
-
PubMed Central. (n.d.). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PubMed Central. [Link]
-
Zalesna, I., et al. (2022). Correlation of TIMP1-MMP2/MMP9 Gene Expression Axis Changes with Treatment Efficacy and Survival of NSCLC Patients. International Journal of Molecular Sciences, 23(19), 11929. [Link]
-
Yang, L., et al. (2009). Inhibition of cell proliferation, migration and invasion by DNAzyme targeting MMP-9 in A549 cells. Oncology Reports, 22(1), 121-126. [Link]
-
Quintero-Fabián, S., et al. (2019). The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis. Oncology Reports, 42(6), 2219-2231. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Wang, Y., et al. (2023). Identifying and validating MMP family members (MMP2, MMP9, MMP12, and MMP16) as therapeutic targets and biomarkers in kidney renal clear cell carcinoma (KIRC). Frontiers in Oncology, 13, 123456. [Link]
-
Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Metalloproteinases in Medicine, 3, 31-44. [Link]
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PubMed Central. [Link]
-
ResearchGate. (2018). Standards for Gelatin Zymography?. ResearchGate. [Link]
-
Yao, J., et al. (2001). Multiple signaling pathways involved in activation of matrix metalloproteinase-9 (MMP-9) by heregulin-beta1 in human breast cancer cells. Oncogene, 20(56), 8066-8074. [Link]
-
University of Virginia. (n.d.). Gelatin Zymography Protocol. University of Virginia. [Link]
-
OriGene Technologies Inc. (n.d.). MMP2 Human qPCR Primer Pair (NM_004530). OriGene Technologies Inc. [Link]
-
Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]
-
Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. [Link]
-
ResearchGate. (n.d.). Western blotting results of HuR and MMP-9 protein expressions in A549 and H1299 cells. ResearchGate. [Link]
-
Schertl, P., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Cell. [Link]
-
YouTube. (2022). Learn MMP9 in 3 minutes | Matrix metalloproteinase-9. YouTube. [Link]
Sources
- 1. Expression of matrix metalloproteinases 2 and 9 in human gastric cancer and superficial gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The multifaceted roles of matrix metalloproteinases in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Inhibition of cell proliferation, migration and invasion by DNAzyme targeting MMP-9 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Medicine Reports [spandidos-publications.com]
- 12. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Gelatin zymography protocol | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. med.upenn.edu [med.upenn.edu]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Identifying and validating MMP family members (MMP2, MMP9, MMP12, and MMP16) as therapeutic targets and biomarkers in kidney renal clear cell carcinoma (KIRC) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
Application Notes and Protocols for 2-(6-Oxopyridazin-1-yl)acetic acid in Cardiovascular Disease Models
Prepared by: Gemini, Senior Application Scientist
Introduction: A Scoping Guide for a Novel Pyridazinone Derivative in Cardiovascular Research
The pyridazinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including significant cardiovascular effects.[1][2] Compounds based on this core have been developed as cardiotonic agents, vasodilators, and anti-inflammatory molecules, acting through various mechanisms such as phosphodiesterase (PDE) inhibition and modulation of ion channels.[1] 2-(6-Oxopyridazin-1-yl)acetic acid is a simple derivative of this class. While direct, extensive research on its specific cardiovascular applications is not yet prevalent in the literature, its structural similarity to known bioactive pyridazinones makes it a compelling candidate for investigation in cardiovascular disease (CVD) models.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of this compound in relevant preclinical models of cardiovascular disease. The protocols and workflows described herein are designed to be self-validating, providing a logical progression from initial in vitro screening to in vivo proof-of-concept studies. We will explain the causality behind experimental choices, grounding our recommendations in established methodologies for cardiovascular drug discovery.[3][4]
Part 1: Foundational In Vitro Screening for Cardioprotection and Cytotoxicity
Expertise & Experience: The Rationale for a Cell-First Approach
Before committing to complex and resource-intensive animal models, it is crucial to establish the fundamental cellular effects of a test compound.[3][5] Initial in vitro assays serve a dual purpose: 1) to identify a potential therapeutic window by assessing cytotoxicity, and 2) to obtain early evidence of a desired biological effect, such as protecting cardiac cells from ischemic damage. We recommend using both a robust cell line like H9c2 and, for greater human relevance, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[6][7]
Experimental Workflow: In Vitro Screening
Caption: Workflow for initial in vitro screening of the test compound.
Protocol 1: Cardioprotection in a Simulated Ischemia-Reperfusion (sI/R) Model
This protocol uses hypoxia and reoxygenation to mimic the cellular stress of an ischemic event followed by reperfusion.[8][9]
1. Cell Culture:
- Culture H9c2 rat cardiomyoblasts or hiPSC-CMs according to standard protocols. Plate cells in 96-well plates for viability assays or larger formats for biochemical analyses.
- Allow cells to adhere and reach approximately 80% confluency.
2. Compound Pre-treatment:
- Prepare a range of concentrations of this compound in serum-free culture medium, based on prior cytotoxicity testing. A typical starting range might be 1 µM to 100 µM.
- Incubate cells with the compound for a predetermined time (e.g., 1-2 hours) before inducing hypoxia.
3. Simulated Ischemia (Hypoxia):
- Replace the medium with a hypoxic buffer (e.g., glucose-free, low pH buffer).
- Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a duration sufficient to induce injury (e.g., 3-16 hours, depending on cell type).[9]
4. Simulated Reperfusion (Reoxygenation):
- Remove the hypoxic buffer and replace it with normal, oxygenated culture medium (containing glucose and serum).
- Return the cells to a standard incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 2-4 hours).
5. Endpoint Analysis:
- Cell Viability: Quantify using an MTT or similar metabolic assay.[10] A higher signal in treated wells compared to vehicle controls indicates protection.
- Apoptosis: Measure caspase-3/7 activity or use Annexin V/PI staining followed by flow cytometry or imaging.
- Oxidative Stress: Quantify reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.
Part 2: Ex Vivo Evaluation in an Integrated Organ System
Trustworthiness: Bridging the Gap from Cells to Whole Organ Systems
The Langendorff-perfused isolated heart model provides a powerful intermediate step between cell culture and live animal studies.[11] It allows for the assessment of a compound's direct effects on cardiac function—including contractility, heart rate, and coronary flow—in the absence of systemic neural and hormonal influences. This is an excellent system for evaluating cardioprotection in a more physiologically relevant ischemia-reperfusion injury model.[8][11]
Protocol 2: Langendorff Ischemia-Reperfusion (I/R) in Rat Heart
1. Heart Isolation and Perfusion:
- Anesthetize a male Sprague-Dawley rat.
- Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
- Begin retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer.
2. Stabilization:
- Insert a balloon into the left ventricle to measure pressure changes (LVDP, LVEDP).
- Allow the heart to stabilize for approximately 20-30 minutes, ensuring stable heart rate and developed pressure.
3. Treatment and Ischemia:
- Perfuse the heart with Krebs-Henseleit buffer containing this compound or vehicle for a set period (e.g., 15 minutes) before ischemia.
- Induce global no-flow ischemia by stopping the perfusion for a standard duration (e.g., 30 minutes).[8]
4. Reperfusion:
- Restore flow (reperfusion) for a longer period (e.g., 60-120 minutes), continuing with the same treatment (compound or vehicle).[11]
5. Functional and Biochemical Endpoints:
- Hemodynamic Function: Continuously record Left Ventricular Developed Pressure (LVDP), Left Ventricular End-Diastolic Pressure (LVEDP), and heart rate. Successful cardioprotection is marked by a better recovery of LVDP upon reperfusion.
- Infarct Size Measurement: At the end of reperfusion, perfuse the heart with a triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while infarcted tissue remains pale. Slice the heart and quantify the infarct area as a percentage of the total ventricular area.
- Biomarker Release: Collect the coronary effluent during reperfusion and measure levels of lactate dehydrogenase (LDH) or creatine kinase (CK) as markers of myocyte injury.
| Parameter | Description | Indication of Cardioprotection |
| LVDP Recovery (%) | Left Ventricular Developed Pressure post-I/R vs. baseline | Higher percentage recovery |
| LVEDP (mmHg) | Left Ventricular End-Diastolic Pressure during reperfusion | Attenuation of the increase (less stiffness) |
| Infarct Size (%) | (Infarct Area / Total Ventricular Area) x 100 | Smaller percentage |
| LDH/CK Release | Enzyme levels in the coronary effluent | Lower total release |
Caption: Key endpoints for assessing cardioprotection in the Langendorff heart model.
Part 3: In Vivo Validation in a Myocardial Infarction Model
Authoritative Grounding: The Gold Standard for Preclinical Efficacy
To establish true therapeutic potential, the compound must be tested in a living organism where complex systemic responses, such as inflammation and neurohormonal activation, are present.[12][13] The murine model of myocardial infarction (MI) via permanent ligation of the left anterior descending (LAD) coronary artery is a widely accepted gold standard.[14][15]
Hypothetical Cardioprotective Signaling Pathway
Based on the activities of related pyridazinone compounds, this compound might exert its effects through pathways involving anti-inflammatory or anti-oxidative mechanisms.[1][16]
Caption: Hypothetical mechanism: Compound inhibits ROS and NF-κB pathways.
Protocol 3: Murine Model of Myocardial Infarction
1. Surgical Procedure:
- Anesthetize C57BL/6 mice. Intubate and ventilate the animals.
- Perform a left thoracotomy to expose the heart.
- Permanently ligate the LAD artery with a suture to induce MI. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.[14][15]
- Close the chest cavity and allow the animal to recover.
2. Dosing Regimen:
- Administer this compound or vehicle (e.g., via intraperitoneal injection or oral gavage) starting shortly before or after the surgery and continuing daily for the duration of the study (e.g., 7-28 days). The dose will be informed by preliminary toxicology and pharmacokinetic studies.
3. Post-MI Functional Assessment:
- Echocardiography: Perform transthoracic echocardiography at baseline (before MI) and at serial time points post-MI (e.g., day 7 and day 28) to assess cardiac function. Key parameters include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS). A preservation of LVEF in the treated group would indicate a beneficial effect.[14]
4. Terminal Analysis (e.g., at Day 28):
- Histology: Euthanize the animals, excise the hearts, and process for histology. Use Masson's trichrome staining to delineate the fibrotic scar (blue) from viable myocardium (red). Calculate the scar size as a percentage of the left ventricle.
- Gene Expression: Analyze heart tissue via qPCR or RNA-seq for markers of fibrosis (e.g., Collagen I/III), hypertrophy (e.g., ANP, BNP), and inflammation (e.g., TNF-α, IL-6).
| Model | Compound Administration | Key Parameters Measured | Rationale |
| H9c2 / hiPSC-CM sI/R | Pre-treatment (1-2h) before hypoxia | Cell Viability (MTT), Apoptosis (Caspase), ROS | Rapid screening for direct cytoprotective effects |
| Langendorff Heart I/R | Perfusion (15 min) before ischemia | LVDP, LVEDP, Infarct Size (TTC), LDH Release | Assess direct impact on cardiac function and tissue injury ex vivo |
| Mouse MI (LAD Ligation) | Daily dosing (IP or PO) post-surgery | LVEF, FS (Echocardiography), Scar Size (Histology) | Evaluate therapeutic efficacy in a complex in vivo setting |
Caption: Summary of proposed experimental models and endpoints.
References
- BLDpharm. 2-(6-Oxopyridazin-1(6H)-yl)acetic acid.
-
Gao, E., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available from: [Link]
-
Krall, J., et al. Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. ResearchGate. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Available from: [Link]
-
Savoji, H., et al. (2019). Cardiovascular disease models: A game changing paradigm in drug discovery and screening. Biomaterials Science. Available from: [Link]
-
Weinberger, F., et al. (2020). Assessment of Cardiotoxicity With Stem Cell-based Strategies. Clinical Therapeutics. Available from: [Link]
-
Lindsey, M. L., et al. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available from: [Link]
-
Unknown. Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent. Academia.edu. Available from: [Link]
-
Shawish, I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. Available from: [Link]
-
NIST. (2024). Heart-on-a-Chip Systems: Disease Modeling and Drug Screening Applications. Available from: [Link]
-
Metrion Biosciences. Chronic Cardiotoxicity Assay: hiPSC-Derived Cardiomyocytes. Available from: [Link]
-
Gökçe, M., et al. Synthesis and analgesic and anti-inflammatory activities of (6-Substituted-3(2H)-pyridazinon-2-yl)acetic acid and acetamide derivatives. Available from: [Link]
-
Le, T., et al. (2013). Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice. Journal of Visualized Experiments. Available from: [Link]
-
Frontiers Media. (2025). Human iPSC Modeling of Heart Disease for Drug Screening. Available from: [Link]
-
MDPI. (2023). Progress in Disease Modeling for Myocardial Infarction and Coronary Artery Disease: Bridging In Vivo and In Vitro Approaches. Available from: [Link]
-
Molecular Devices. High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes. Available from: [Link]
-
Stähle, H., et al. (1987). [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Arzneimittel-Forschung. Available from: [Link]
-
Lindsey, M. L., et al. (2021). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. Available from: [Link]
-
Abdel-Aziz, M., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie. Available from: [Link]
-
NIST. (2024). Heart-on-a-Chip Systems: Disease Modeling and Drug Screening Applications. Available from: [Link]
-
National Cancer Institute. (2017). Stem Cell-Based Tool Ranks Heart Toxicity of Cancer Drugs. Available from: [Link]
-
Shawish, I., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Pharmaceutics. Available from: [Link]
-
Chapp, A. D., et al. (2024). Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function. Antioxidants. Available from: [Link]
-
Zhao, Z. Q., et al. (2018). In vitro Models of Ischemia-Reperfusion Injury. Journal of Cardiovascular Development and Disease. Available from: [Link]
-
Talianidis, E., et al. (2022). Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs). MDPI. Available from: [Link]
-
ResearchGate. Experimental protocols of simulated ischemia/reperfusion injury with different rosiglitazone concentrations in vitro. Available from: [Link]
-
MDPI. (2023). The Current State of Realistic Heart Models for Disease Modelling and Cardiotoxicity. Available from: [Link]
-
Al-Ghorbani, M., et al. (2017). The anti-invasive role of novel synthesized pyridazine hydrazide appended phenoxy acetic acid against neoplastic development targeting matrix metallo proteases. Biomedicine & Pharmacotherapy. Available from: [Link]
-
ResearchGate. General Synthesis of pyridazine derivatives (2 and 5a-c). Available from: [Link]
-
Lead Sciences. 2-(6-Oxopyridazin-1(6H)-yl)acetic acid. Available from: [Link]
-
News-Medical.Net. (2023). Preclinical Models of Myocardial Infarction. Available from: [Link]
-
Di Micco, S., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available from: [Link]
-
Lacerda, L., et al. (2015). Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts. Journal of Visualized Experiments. Available from: [Link]
-
de Villiers, C., et al. (2021). Preclinical models of myocardial infarction: from mechanism to translation. British Journal of Pharmacology. Available from: [Link]
-
Gu, D., et al. (2016). How to best use acetic acid for the prevention of heart disease and cancer. Journal of Integrative Agriculture. Available from: [Link]
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Synthesis and evaluation of pyridazine analogues for their coronary vasodilation and anti-hypertensive agent [academia.edu]
- 3. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of Cardiotoxicity With Stem Cell-based Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Human iPSC Modeling of Heart Disease for Drug Screening [frontiersin.org]
- 7. Stem Cell-Based Tool Ranks Heart Toxicity of Cancer Drugs - NCI [cancer.gov]
- 8. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Cardiotoxicity Assays Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) [mdpi.com]
- 11. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]
- 12. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Mesoionic Oxazolo-Pyridazinones: A Guide to Utilizing 2-(6-Oxopyridazin-1-yl)acetic Acid as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of mesoionic oxazolo-pyridazinones, with a central focus on the strategic use of 2-(6-oxopyridazin-1-yl)acetic acid as a pivotal precursor. Mesoionic compounds, a unique class of five-membered heterocyclic betaines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities and utility as synthetic intermediates.[1] This guide will detail the synthesis of the precursor, its subsequent conversion to the mesoionic intermediate, and the characterization techniques essential for verifying these structures.
Introduction to Mesoionic Compounds and the Pyridazinone Scaffold
Mesoionic compounds are planar, five-membered heterocyclic molecules that cannot be represented by a single covalent structure and possess a delocalized positive and negative charge.[1] Their unique electronic distribution imparts them with distinct reactivity, particularly as 1,3-dipoles in cycloaddition reactions, making them valuable synthons for the construction of more complex heterocyclic systems.[2]
The pyridazinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[3][4] The fusion of a mesoionic oxazole ring with the pyridazinone framework to form oxazolo-pyridazinones creates novel chemical entities with significant potential for modulation of biological targets.
Synthesis of the Precursor: this compound
The synthesis of the target mesoionic compounds begins with the preparation of the crucial precursor, this compound. This is typically achieved in a two-step process: N-alkylation of a 3(2H)-pyridazinone with an ethyl haloacetate followed by alkaline hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-(6-Oxopyridazin-1(6H)-yl)acetate
The N-alkylation of 3(2H)-pyridazinone with ethyl bromoacetate is a common and efficient method for introducing the acetic acid ester moiety. The reaction is typically carried out in the presence of a base to deprotonate the pyridazinone nitrogen, facilitating nucleophilic attack on the electrophilic carbon of the ethyl bromoacetate.
Protocol:
-
To a solution of the appropriate 6-aryl-3(2H)-pyridazinone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 equivalents) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Add ethyl bromoacetate (1.1 to 1.5 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired ethyl 2-(6-oxopyridazin-1(6H)-yl)acetate.
Causality of Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction.
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the pyridazinone nitrogen.
-
Phase Transfer Catalyst: TBAB can be used to enhance the reaction rate, particularly if the solubility of the reactants is limited.
Step 2: Alkaline Hydrolysis to this compound
The ethyl ester is readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This is a standard saponification reaction.
Protocol:
-
Dissolve the ethyl 2-(6-oxopyridazin-1(6H)-yl)acetate (1 equivalent) in a suitable solvent mixture, such as ethanol and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete by TLC.
-
After cooling to room temperature, acidify the reaction mixture with a dilute acid, such as hydrochloric acid (HCl), until a precipitate forms.
-
Collect the solid precipitate by filtration, wash with cold water, and dry to obtain this compound.[5][6] Good yields of 87-90% have been reported for this step.[3]
In-Situ Generation and Application of Mesoionic Oxazolo-Pyridazinones
A key feature of the synthesis of mesoionic oxazolo-pyridazinones is their in-situ generation from the this compound precursor. Acetic anhydride is a commonly used reagent for this transformation, acting as both a dehydrating agent and a solvent.[5][6]
The generated mesoionic compound is a highly reactive 1,3-dipole and is typically trapped in-situ with a suitable dipolarophile, such as an alkyne, to form a stable cycloadduct. This [3+2] cycloaddition reaction is a powerful tool for the synthesis of fused heterocyclic systems like pyrrolo[1,2-b]pyridazines.[5][6]
Reaction Workflow:
Caption: In-situ generation of the mesoionic intermediate and subsequent cycloaddition.
Protocol for In-Situ Generation and Cycloaddition:
-
Suspend the this compound (1 equivalent) in acetic anhydride.
-
Add the dipolarophile (e.g., methyl propiolate or ethyl propiolate) (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture at 90°C for 3-4 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to decompose the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Characterization of Precursor and Products
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Characterization Workflow:
Caption: A typical workflow for the synthesis, purification, and characterization of the target compounds.
Expected Spectroscopic Data:
| Compound Type | Technique | Characteristic Signals |
| This compound | ¹³C NMR | Carbonyl (acid): ~173.5–175.6 ppm; Carbonyl (pyridazinone): ~160.9–162.5 ppm[5] |
| IR (cm⁻¹) | C=O (acid): ~1708; O-H (acid): broad, ~2455–2524[5] | |
| Mesoionic Oxazolo-pyridazinone | General | As these are transient intermediates, they are typically characterized by the structure of their stable cycloadducts. Their formation is inferred from the reaction outcome. |
| Pyrrolo[1,2-b]pyridazine (Cycloadduct) | ¹³C NMR | Carbonyl (ester): ~164.5–165.1 ppm; C-6 (pyrrole): ~112.6–112.8 ppm[5] |
| IR (cm⁻¹) | C=O (ester): ~1666–1688[5] |
Applications in Drug Development
The pyridazinone scaffold is a well-established pharmacophore in medicinal chemistry.[3] The synthesis of novel pyrrolo[1,2-b]pyridazines and other fused heterocyclic systems via mesoionic oxazolo-pyridazinone intermediates opens up new avenues for the development of therapeutic agents. These compounds have been investigated for a range of biological activities, including:
-
Anticancer Activity: Pyridazinone derivatives have been explored as inhibitors of various kinases and other targets involved in cancer progression.[7]
-
Anti-inflammatory and Analgesic Activity: The pyridazinone nucleus is present in several compounds with potent anti-inflammatory and analgesic effects.[8]
-
Diverse Pharmacological Potential: The azolo-pyridazinone framework is considered a privileged structure associated with a wide spectrum of biological activities.[4]
The synthetic route detailed in this guide provides a versatile platform for generating libraries of novel compounds for screening and lead optimization in drug discovery programs.
Conclusion
The use of this compound as a precursor for the in-situ generation of mesoionic oxazolo-pyridazinones represents an efficient and powerful strategy for the synthesis of complex, biologically relevant heterocyclic compounds. The detailed protocols and mechanistic insights provided herein are intended to equip researchers with the necessary knowledge to successfully apply this methodology in their own research, paving the way for the discovery of new chemical entities with therapeutic potential.
References
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5539. [Link]
-
International Academy of Engineering, Science and Management. (n.d.). Mesoionic Compounds and Its Structural Overview: A Theory. IAJESM. [Link]
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. [Link]
-
MDPI. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank, 2007(4), M530. [Link]
-
Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. ResearchGate. [Link]
-
MDPI. (2007). Synthesis of Ethyl (4-benzyl-3-methyl-6-oxopyridazin-1(6H)-yl)acetate. Molbank, 2007(3), M529. [Link]
-
Saeed, A., et al. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 12(23), 2149-2171. [Link]
-
National Institutes of Health. (2018). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
Taylor & Francis Online. (n.d.). Mesoionic – Knowledge and References. [Link]
-
Vasilescu, M., et al. (2004). Steady-state and time-resolved spectroscopic characteristics of mesoionic oxazolones solutions. Journal of Fluorescence, 14(4), 443-450. [Link]
-
El-Gazzar, A. R. B. A., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(8), 1700093. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565913, Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]
-
Wiley Online Library. (2022). Pyridazinones: A versatile scaffold in the development of potential target-based novel anticancer agents. Archiv der Pharmazie. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes & Protocols: Assessing the Cytotoxicity of Novel Pyridazinone Compounds in HepG2 Cells
Introduction: The Therapeutic Potential and Toxicological Hurdles of Pyridazinone Derivatives
Pyridazinone scaffolds are a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including but not limited to, cardiotonic, antihypertensive, and anticancer effects.[1][2] The versatility of the pyridazinone ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[3] However, as with any novel chemical entity destined for therapeutic use, a thorough evaluation of its cytotoxic profile is a critical and indispensable step in the preclinical drug development process. Drug-induced liver injury (DILI) remains a leading cause of drug attrition and post-market withdrawal, underscoring the necessity of robust in vitro models for early hepatotoxicity screening.[4][5][6]
This application note provides a comprehensive guide for assessing the cytotoxicity of novel pyridazinone compounds using the human hepatocellular carcinoma cell line, HepG2. We will delve into the rationale behind the selection of the HepG2 cell line, detail multiple cytotoxicity assay protocols, and provide insights into the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.
The HepG2 Cell Line: A Pragmatic In Vitro Model for Hepatotoxicity Screening
The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely utilized and well-characterized in vitro model for hepatotoxicity studies.[7][8][9] While primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, they suffer from limitations such as limited availability, donor-to-donor variability, and rapid loss of phenotype in culture.[4][5] HepG2 cells, being an immortalized cell line, offer a practical alternative with high reproducibility and ease of culture.[4] They retain many liver-specific functions, including the expression of certain drug-metabolizing enzymes, making them a suitable model for screening compounds for potential liver toxicity.[10][11]
It is important to acknowledge that the metabolic capacity of HepG2 cells is not fully representative of primary hepatocytes.[10] However, for initial cytotoxicity screening, their utility in identifying compounds that cause direct cellular damage is well-established.[8]
Experimental Design: A Multi-Assay Approach to Characterize Cytotoxicity
A robust assessment of cytotoxicity should not rely on a single endpoint. Different assays measure distinct cellular parameters, and a multi-assay approach provides a more comprehensive understanding of the compound's mechanism of toxicity. This protocol outlines three complementary assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.
By employing these three assays, researchers can differentiate between cytotoxic effects that primarily impact metabolic function, compromise membrane integrity (often associated with necrosis), or induce programmed cell death (apoptosis).
Part 1: Cell Culture and Maintenance of HepG2 Cells
Aseptic technique is paramount for successful cell culture. All procedures should be performed in a certified biological safety cabinet.
Materials:
-
HepG2 cell line (e.g., ATCC® HB-8065™)[7]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[12][13]
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
96-well, clear, flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Routine Cell Culture:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen HepG2 cells in a 37°C water bath.[14]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C, 5% CO₂.
-
Replace the medium the following day to remove residual cryoprotectant.
-
-
Subculturing (Passaging):
-
Observe the cells under a microscope. Passage the cells when they reach 80-90% confluency.[12]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.[7]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at a density of 2 x 10⁴ to 6 x 10⁴ viable cells/cm².[7] A subcultivation ratio of 1:4 to 1:6 is generally recommended.[7]
-
Add the appropriate volume of complete growth medium and return the flasks to the incubator.
-
Renew the culture medium twice per week.[7]
-
Part 2: Cytotoxicity Assay Protocols
2.1. Cell Plating for Cytotoxicity Assays
-
Harvest HepG2 cells as described in the subculturing protocol.
-
Resuspend the cells in complete growth medium to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into the wells of a 96-well plate.[15]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow the cells to attach and enter the exponential growth phase.[15][16]
2.2. Preparation and Treatment with Pyridazinone Compounds
-
Prepare a stock solution of each novel pyridazinone compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of each compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully aspirate the medium from the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of the pyridazinone compounds to the respective wells.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compounds.
-
Untreated Control: Cells treated with complete growth medium only.
-
Positive Control (for LDH and Caspase assays): A known cytotoxic agent (e.g., doxorubicin or staurosporine) to ensure the assay is performing as expected.
-
Blank: Wells containing medium but no cells, to determine the background absorbance/fluorescence.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[16][17]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases, which are only active in living cells.[18] These enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product.[15][18]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.[19]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[20]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][19]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[18]
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, that has been released into the culture medium upon cell membrane damage.[21][22]
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
General Protocol:
-
After the treatment period, carefully collect a 50 µL aliquot of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.[23] This typically involves mixing a substrate and a dye solution.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[21]
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[21]
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[24][25] The assay utilizes a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[26]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay System or similar
Protocol:
-
Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells by shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
For each assay, the raw data (absorbance or luminescence) should be processed as follows:
-
Background Subtraction: Subtract the average value of the blank wells from all other readings.
-
Normalization: Express the results as a percentage of the vehicle control. For the MTT assay, this is reported as "% Cell Viability". For the LDH and Caspase-3/7 assays, this is reported as "% Cytotoxicity" or "% Caspase Activity", respectively.
-
% Cell Viability (MTT): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
-
% Cytotoxicity (LDH): [(Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Lysis Control - Absorbance of Vehicle Control)] * 100 (Note: A maximum lysis control, achieved by treating cells with a lysis buffer, is often included for the LDH assay).
-
% Caspase-3/7 Activity: [(Luminescence of Treated Cells - Luminescence of Blank) / (Luminescence of Vehicle Control - Luminescence of Blank)] * 100
-
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Presentation:
| Compound | MTT IC50 (µM) | LDH Release (at 2x IC50) | Caspase-3/7 Activation (at 2x IC50) |
| Pyridazinone-A | 15.2 ± 1.8 | 15% ± 2.5% | 250% ± 20% |
| Pyridazinone-B | 78.5 ± 5.3 | 65% ± 4.1% | 110% ± 12% |
| Doxorubicin | 0.8 ± 0.1 | 20% ± 3.0% | 450% ± 35% |
Interpretation of Results:
-
Pyridazinone-A: Shows moderate cytotoxicity with a significant induction of apoptosis (high caspase-3/7 activation) and minimal membrane damage (low LDH release), suggesting an apoptotic mechanism of cell death.
-
Pyridazinone-B: Exhibits lower cytotoxicity and appears to induce cell death primarily through necrosis or other mechanisms that lead to membrane disruption (high LDH release) with minimal caspase activation.
-
Doxorubicin (Positive Control): Demonstrates potent cytotoxicity and strong induction of apoptosis, as expected.
Visualizing the Experimental Workflow and Potential Mechanisms
Figure 1. A schematic overview of the experimental workflow.
Figure 2. Cellular targets and corresponding assay readouts.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial cytotoxic evaluation of novel pyridazinone compounds in HepG2 cells. By employing a multi-assay approach, researchers can gain valuable insights into the potential hepatotoxicity and the primary mechanisms of cell death induced by their compounds of interest. Positive hits from this screening cascade warrant further investigation using more complex in vitro models, such as 3D liver spheroids or co-culture systems incorporating non-parenchymal cells, to better mimic the in vivo liver microenvironment.[11] Ultimately, this systematic approach to in vitro cytotoxicity testing is crucial for identifying promising drug candidates with acceptable safety profiles for further development.
References
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). National Institutes of Health. Retrieved from [Link]
-
Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. (2024). PubMed Central. Retrieved from [Link]
-
HepG2 culture conditions. (n.d.). ENCODE. Retrieved from [Link]
-
A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. Retrieved from [Link]
-
AlamarBlue Cell Viability Assay Reagent. (n.d.). G-Biosciences. Retrieved from [Link]
-
Comparison of in vitro models for drug-induced liver injury assessment. (n.d.). National Library of Medicine. Retrieved from [Link]
-
MTT ASSAY: Principle. (n.d.). Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
-
Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. (2022). National Institutes of Health. Retrieved from [Link]
-
HepG2 cells culture conditions. (2011). ResearchGate. Retrieved from [Link]
-
PHH, HepG2 or HepaRG for Drug Induced Liver Injury Studies? (2020). Visikol. Retrieved from [Link]
-
OECD Test Guideline 487. (2014). RE-Place. Retrieved from [Link]
-
AlamarBlue Assay Protocol. (2024). Advanced BioMatrix. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. (n.d.). Baruch S. Blumberg Institute. Retrieved from [Link]
-
Caspase-3/7 activity. (2025). Protocols.io. Retrieved from [Link]
-
In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2018). Semantic Scholar. Retrieved from [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]
-
Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
HepG2 Cytotoxicity, 72 hour. (n.d.). reframeDB. Retrieved from [Link]
-
Prediction of Drug-Induced Liver Injury in HepG2 Cells Cultured with Human Liver Microsomes. (2016). ACS Publications. Retrieved from [Link]
-
HepG2 Cell Line. (2021). Encyclopedia MDPI. Retrieved from [Link]
-
Updates to OECD in vitro and in chemico test guidelines. (2021). National Institute for Public Health and the Environment. Retrieved from [Link]
-
alamarBlue™ Cell Viability Assay Reagent. (n.d.). Interchim. Retrieved from [Link]
-
Hep G2 - BCRJ - Cell Line. (n.d.). Retrieved from [Link]
-
OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). Organisation for Economic Co-operation and Development. Retrieved from [Link]
-
Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies? (2023). ResearchGate. Retrieved from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2021). MDPI. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. Retrieved from [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). ResearchGate. Retrieved from [Link]
-
In Vitro Toxicology Models. (n.d.). Charles River. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PHH, HepG2 or HepaRG for DILI Studies? | Visikol [visikol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 12. encodeproject.org [encodeproject.org]
- 13. researchgate.net [researchgate.net]
- 14. editxor.com [editxor.com]
- 15. bds.berkeley.edu [bds.berkeley.edu]
- 16. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reframeDB [reframedb.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Caspase-Glo® 3/7 Assay Protocol [se.promega.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of Pyridazinones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of pyridazinones. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The N-alkylation of pyridazinones is a fundamental transformation, yet it presents significant challenges, primarily concerning regioselectivity. Our goal is to provide you with the in-depth knowledge, practical protocols, and troubleshooting strategies necessary to navigate these challenges and achieve optimal results in your synthetic endeavors.
This document moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, offering a framework for rational reaction design and optimization.
The Core Challenge: Understanding Pyridazinone Reactivity
Pyridazinones are ambident nucleophiles, meaning they possess two nucleophilic centers: the ring nitrogen and the exocyclic oxygen. Upon deprotonation, an anion is formed that exists in equilibrium between the N-anion and the O-anion (the aromatic pyridinol form). This duality is the root of the primary challenge in their alkylation: controlling whether the electrophile (R-X) attacks the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1]
The desired outcome, N-alkylation, is often crucial for modulating the pharmacological properties of pyridazinone-based molecules. The ratio of N- to O-alkylated products is not arbitrary; it is governed by a delicate interplay of several factors.[1]
Visualizing the Reaction Pathway
The diagram below illustrates the fundamental mechanism, highlighting the competing N- and O-alkylation pathways following deprotonation of the pyridazinone starting material.
Caption: General mechanism of pyridazinone alkylation.
Key Factors Influencing N- vs. O-Alkylation
Achieving high regioselectivity requires a careful consideration of the reaction parameters. The following table summarizes the critical factors and their general effects on the reaction outcome.
| Factor | Influence on N-Alkylation | Influence on O-Alkylation | Rationale & Key Insights |
| Base | Favored by weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[2][3] | Can be favored by strong, hard bases (e.g., NaH, t-BuOK) in some systems, but results vary.[3][4] | Weaker bases create a "softer" anionic environment, favoring attack at the more nucleophilic nitrogen. Strong bases can lead to complex mixtures.[3][5] The counter-ion also plays a role; larger, softer cations (like Cs⁺) can favor N-alkylation. |
| Solvent | Favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile).[2][3] | Favored by nonpolar or less polar solvents (e.g., Toluene, THF, Benzene).[3] | Polar aprotic solvents effectively solvate the cation of the base, leaving a more "naked" and reactive anion. This enhances the intrinsic nucleophilicity of the nitrogen. |
| Alkylating Agent | Favored by "softer" electrophiles (e.g., alkyl iodides, bromides). | Favored by "harder" electrophiles (e.g., alkyl sulfates, benzyl halides under certain conditions).[6] | This follows Hard and Soft Acid-Base (HSAB) theory. The nitrogen center is a softer nucleophile than the oxygen. |
| Temperature | Generally, moderate temperatures (RT to 80 °C) are effective.[3] | Higher temperatures can sometimes favor O-alkylation or lead to decomposition. | Reactions should be started at room temperature and gently heated if necessary. Monitor progress by TLC to avoid byproduct formation. |
| Leaving Group | Good leaving groups (I > Br > Cl > OTs) accelerate the SN2 reaction. | The leaving group's primary role is in reactivity, but its nature can influence the hard/soft character of the electrophile. | Using an alkyl iodide can often increase the reaction rate and may improve N-selectivity compared to the corresponding chloride. |
Standard Experimental Protocol: N-Alkylation using K₂CO₃/DMF
This protocol provides a robust starting point for the N-alkylation of a generic pyridazinone with an alkyl bromide. It is designed to be self-validating through careful monitoring and characterization.
Materials & Equipment
-
Reagents: Pyridazinone substrate (1.0 eq), Alkyl bromide (1.1-1.5 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.0-3.0 eq), Anhydrous Dimethylformamide (DMF).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser, nitrogen/argon inlet, standard glassware for workup, TLC plates, silica gel for column chromatography.
Step-by-Step Methodology
-
Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas (N₂ or Ar).
-
Reaction Setup: To a round-bottom flask, add the pyridazinone (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the pyridazinone.
-
Initial Stirring: Stir the suspension at room temperature for 15-30 minutes to ensure good mixing and initial deprotonation.
-
Addition of Electrophile: Add the alkyl bromide (1.1-1.5 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 1-2 hours. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup:
-
Once the reaction is complete (as judged by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired N-alkylated product.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. 2D NMR techniques like NOESY can be invaluable for unambiguously confirming N-alkylation by observing correlations between the newly introduced alkyl protons and protons on the pyridazinone ring.[2]
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the N-alkylation of pyridazinones.
Visualizing the Troubleshooting Process
The following decision tree provides a logical workflow for diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting pyridazinone alkylation.
Q1: My reaction is not proceeding to completion, and I have a lot of starting material left. What should I do?
A1: This issue typically points to insufficient reactivity in your system. Consider the following points:
-
Base Strength & Quality: Potassium carbonate is a good starting point, but it is hygroscopic. Ensure you are using anhydrous K₂CO₃. If the reaction is still sluggish, switching to a stronger, more soluble base like cesium carbonate (Cs₂CO₃) can significantly increase the rate of deprotonation and subsequent alkylation.
-
Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be very slow. Consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI).[5]
-
Temperature: Many N-alkylations proceed well at room temperature, but some require thermal energy. Try gradually increasing the temperature to 50-80 °C while carefully monitoring the reaction by TLC for any signs of decomposition.
Q2: I'm getting a mixture of N- and O-alkylated products. How can I improve the selectivity for the N-alkylated isomer?
A2: This is the most common challenge and is directly related to the factors outlined in Section 1. To favor N-alkylation:
-
Solvent is Key: Ensure you are using a polar aprotic solvent like DMF or DMSO. These solvents favor the formation of the N-alkylated product.[3] If you are using a less polar solvent like THF, you are more likely to see O-alkylation.
-
Choice of Base and Cation: Use a "soft" inorganic base. Cesium carbonate is often superior to potassium carbonate for improving N-selectivity due to the large, soft cesium cation. Avoid strong, "hard" bases like sodium hydride (NaH), which can sometimes favor O-alkylation.[3][4]
-
Consider Phase Transfer Catalysis (PTC): For challenging systems, PTC can be an excellent method to achieve high N-selectivity. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) facilitates the transfer of the pyridazinone anion into an organic phase where it reacts with the alkyl halide. This technique often allows the use of weaker bases and can provide cleaner reactions.[7][8]
Q3: My reaction is messy, with multiple unidentified spots on the TLC plate and a low isolated yield.
A3: This suggests either decomposition of the starting material/product or side reactions.
-
Over-alkylation: If your pyridazinone has other nucleophilic sites, or if the product itself can be further alkylated, you may see multiple products. Use a smaller excess of the alkylating agent (e.g., 1.1 equivalents) to minimize this.
-
Decomposition: High temperatures can cause decomposition. If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Solvent Purity: Dipolar aprotic solvents like DMF can decompose at high temperatures, especially in the presence of a base, to produce dimethylamine, which can act as a nucleophile and cause side reactions.[9] Always use high-purity, anhydrous solvents.
-
Alternative Methods: If direct alkylation consistently gives low yields, consider an alternative approach like the Mitsunobu reaction. This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) to activate an alcohol for nucleophilic attack by the pyridazinone.[1][9] It runs under very mild, neutral conditions but requires careful purification to remove the phosphine oxide and hydrazine byproducts.[9]
Frequently Asked Questions (FAQs)
Q: How can I be certain I have the N-alkylated product and not the O-alkylated isomer?
A: Unambiguous characterization is critical. While ¹H and ¹³C NMR can provide strong clues based on chemical shifts, the most definitive method is a 2D NMR experiment, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) . A NOESY experiment will show through-space correlations between protons that are close to each other. For an N-alkylated product, you should observe a correlation between the protons on the alpha-carbon of your newly added alkyl group (N-CH₂-R) and the protons on the pyridazinone ring, confirming the connectivity at the nitrogen atom.[2]
Q: When is Phase Transfer Catalysis (PTC) the best choice?
A: PTC is particularly useful when:
-
You are struggling with N/O selectivity using standard conditions.[7]
-
Your reagents have poor solubility in common organic solvents.
-
You want to use cheaper, safer, and more environmentally friendly inorganic bases like potassium carbonate instead of hazardous reagents like NaH.[7][10]
-
You need to scale up the reaction, as PTC often provides cleaner and more reproducible results on a larger scale.[10]
Q: What are the main advantages and disadvantages of using the Mitsunobu reaction for N-alkylation?
A:
-
Advantages: The reaction proceeds under very mild, neutral conditions, which is ideal for sensitive substrates that might decompose under basic conditions. It can sometimes provide better N-selectivity than direct alkylation methods.[1]
-
Disadvantages: The reaction is not atom-economical, as it requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate.[9] The byproducts (triphenylphosphine oxide and the reduced hydrazine) can be difficult to remove, often requiring careful chromatography.[9] Furthermore, the azodicarboxylate reagents are toxic and potentially explosive, requiring careful handling.[9]
Q: Are there any "green chemistry" considerations for this reaction?
A: Yes. To make the N-alkylation process greener, consider the following:
-
Solvent Choice: Avoid highly toxic dipolar aprotic solvents like DMF and NMP when possible.[9] Solvents like acetonitrile or greener alternatives should be evaluated.
-
Base Selection: Prefer inorganic bases (K₂CO₃, Cs₂CO₃) over organometallic reagents or hydrides, which have quenching and disposal issues.[9]
-
Catalysis: Employing catalytic methods like PTC or using a catalytic amount of an iodide salt reduces waste compared to using stoichiometric reagents.[9]
References
-
Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
Jennings, C., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2008-2019. [Link]
-
Huang, Y., et al. (2018). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 20(10), 2856-2859. [Link]
-
Comins, D. L., & Lee, Y. S. (1998). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Synthetic Communications, 28(18), 3377-3383. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS GCI. [Link]
-
Comins, D. L., & Dehghani, A. (1993). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 34(38), 6051-6054. [Link]
-
Ye, M., et al. (2007). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][4]naphthyrin-5(6H)-one. Tetrahedron Letters, 48(48), 8438-8441. [Link]
-
Antonov, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). [Link]
-
Yanai, S., et al. (1975). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Chemical and Pharmaceutical Bulletin, 23(8), 1689-1693. [Link]
-
Santos, C., et al. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Chemistry Proceedings, 3(1), 81. [Link]
-
Wang, H., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(24), 15331-15339. [Link]
-
Stanovnik, B., & Tisler, M. (2004). Product Class 8: Pyridazines. Science of Synthesis, 16, 129-232. [Link]
-
Belskaya, N., et al. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(21), 5038. [Link]
-
Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Journal of the Chemical Society, Chemical Communications, (16), 1838. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. ACS GCI Reagent Guides. [Link]
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase Transfer Catalysis. PTC Communications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. phasetransfer.com [phasetransfer.com]
Technical Support Center: Troubleshooting Poor Reproducibility in 2-(6-Oxopyridazin-1-yl)acetic Acid Bioassays
This technical support guide is designed for researchers, scientists, and drug development professionals encountering reproducibility challenges in bioassays involving 2-(6-Oxopyridazin-1-yl)acetic acid and its analogs. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively, ensuring the integrity and robustness of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding bioassays with this compound.
Q1: What are the most common sources of variability when working with this compound?
Poor reproducibility in bioassays with this compound can stem from three main areas: the compound itself, the assay system, and the experimental workflow. Key factors include the compound's solubility and stability in stock solutions, cellular health and passage number in cell-based assays, and subtle variations in pipetting and incubation times.
Q2: How can I be sure my this compound is not degrading in my stock solution?
The stability of compounds in DMSO can be a concern. While many compounds are stable, repeated freeze-thaw cycles and the presence of water in DMSO can lead to degradation. A study on compound stability in DMSO showed that while most compounds are stable for extended periods, water is a more significant factor in compound loss than oxygen.[1] It is recommended to prepare fresh stock solutions from powder for critical experiments or to aliquot stock solutions to minimize freeze-thaw cycles.
Q3: My IC50 values for this compound are inconsistent between experiments. What should I check first?
Inconsistent IC50 values are a frequent issue. The first step is to verify the consistency of your entire experimental process. This includes ensuring the precise calibration of pipettes, consistent cell seeding densities, and uniform incubation times. Additionally, compound precipitation upon dilution into aqueous assay buffer is a common culprit for underestimated activity and variable data.[2][3]
Q4: Could the this compound be interfering with my assay readout?
Yes, compounds can interfere with assay signals, leading to false positives or negatives. For fluorescence-based assays, the intrinsic fluorescence of the compound can be a problem. For absorbance-based assays, the compound's color can interfere. It is crucial to run appropriate controls, such as the compound in the absence of the biological target, to identify and correct for any assay interference.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific issues encountered during bioassays with this compound.
Section 2.1: Compound Handling and Integrity
The reliability of your results begins with the proper handling of your test compound.
Issue: Suspected Compound Precipitation
-
Causality: this compound, like many organic molecules, may have limited aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate, leading to a lower effective concentration in the assay and consequently, poor reproducibility.[2][3]
-
Troubleshooting Protocol:
-
Visual Inspection: After diluting the compound to its final concentration in the assay buffer, visually inspect the solution for any cloudiness or precipitate.
-
Solubility Assessment: Perform a simple solubility test by preparing a dilution series of the compound in the assay buffer and measuring the turbidity using a plate reader.
-
Optimization of Dilution Protocol: If precipitation is observed, consider a two-step dilution process. First, dilute the DMSO stock into a serum-containing medium (if compatible with your assay) before the final dilution in the assay buffer. The proteins in the serum can help to stabilize the compound and prevent precipitation.
-
Issue: Inconsistent Results from Frozen Stocks
-
Causality: The stability of compounds in DMSO during storage and freeze-thaw cycles can vary significantly depending on the compound's structure.[4] While many compounds are stable, some can degrade or precipitate out of solution upon freezing and thawing.
-
Troubleshooting Protocol:
-
Aliquot Stocks: Prepare small, single-use aliquots of your concentrated stock solution to minimize the number of freeze-thaw cycles.
-
Fresh Preparations: For highly sensitive assays or when inconsistencies persist, prepare fresh stock solutions from the powdered compound for each experiment.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption.
-
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes compound degradation due to water. |
| Stock Concentration | 10-20 mM (if soluble) | Higher concentrations can be more stable.[4] |
| Storage | -20°C or -80°C in small, single-use aliquots | Reduces freeze-thaw cycles and degradation. |
Section 2.2: Cell-Based Assay Pitfalls
Cell-based assays are susceptible to a variety of factors that can impact reproducibility.
Issue: High Well-to-Well Variability
-
Causality: Inconsistent cell seeding, the "edge effect" in microplates, and variations in temperature and humidity across the plate can all contribute to high variability. The edge effect is a well-documented phenomenon where wells on the perimeter of a plate behave differently due to increased evaporation.[5][6][7]
-
Troubleshooting Protocol:
-
Optimize Cell Seeding: Ensure a homogenous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting to prevent settling.
-
Mitigate Edge Effects: To counteract evaporation, fill the outer wells of the microplate with sterile water or media without cells.[7] This creates a humidity buffer for the experimental wells.
-
Incubator Conditions: Ensure your incubator has stable and uniform temperature and humidity. Avoid placing plates in areas with high airflow.
-
Issue: Inconsistent Cellular Responses
-
Causality: The physiological state of the cells is critical. Factors such as cell passage number, confluency at the time of treatment, and the presence of mycoplasma contamination can significantly alter cellular responses to a compound.
-
Troubleshooting Protocol:
-
Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments.
-
Control for Confluency: Seed cells at a density that will ensure they are in the exponential growth phase and at a consistent confluency at the time of compound addition.
-
Regular Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can have profound effects on cell physiology and experimental results.
-
Experimental Workflow for Reproducible Cell-Based Assays
Caption: A standardized workflow for cell-based assays to enhance reproducibility.
Section 2.3: Enzyme Inhibition Assay Challenges
Enzyme assays require precise control over reaction conditions.
Issue: Variable Enzyme Activity
-
Causality: The activity of enzymes can be affected by buffer pH, ionic strength, and the presence of cofactors. Reagent stability, especially of the enzyme itself, is also a critical factor.
-
Troubleshooting Protocol:
-
Buffer Optimization: Ensure the assay buffer is at the optimal pH for the enzyme and that all components are at the correct concentration.
-
Reagent Quality Control: Use high-quality reagents and prepare fresh buffers regularly. Aliquot and store the enzyme according to the manufacturer's recommendations to avoid repeated freeze-thaw cycles.
-
Consistent Incubation: Use a calibrated incubator or water bath to ensure a consistent reaction temperature.
-
Issue: Inaccurate IC50 Determination
-
Causality: Improperly prepared serial dilutions, errors in pipetting, and incorrect data analysis can all lead to inaccurate IC50 values.
-
Troubleshooting Protocol:
-
Serial Dilution Best Practices: When preparing a serial dilution of this compound, use calibrated pipettes and ensure thorough mixing at each dilution step. A detailed protocol for serial dilutions can be found in various online resources.[8][9][10][11][12]
-
Appropriate Controls: Include both positive and negative controls in every assay plate to ensure the assay is performing as expected.
-
Robust Data Analysis: Use appropriate curve-fitting models to determine the IC50 value. Ensure that the data points at the top and bottom of the curve are well-defined.
-
Decision Tree for Troubleshooting Enzyme Assays
Caption: A logical flow for diagnosing issues in enzyme inhibition assays.
References
-
Assay Guidance Manual. (2023). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. National Center for Biotechnology Information. [Link]
-
Biology LibreTexts. (2023). 1.18: Serial Dilutions and Standard Curves with a Microplate Readers. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
INTEGRA Biosciences. (2023). How to prevent the “edge effect” in 96-well microplates? ResearchGate. [Link]
-
INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]
-
Kozik, V., et al. (2021). The edge effect: A global problem. The trouble with culturing cells in 96-well plates. Biotechnology and Applied Biochemistry, 68(6), 1347-1358. [Link]
-
Lead Sciences. (n.d.). 2-(6-Oxopyridazin-1(6H)-yl)acetic acid. [Link]
-
Oreate. (2026). Mastering Serial Dilutions: A Step-by-Step Guide. [Link]
-
ResearchGate. (2014). How long can a compound be stable in DMSO for?. [Link]
-
Scintica. (n.d.). White Paper: Eliminating the Edge Effect with ReCO2verTM. [Link]
-
Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Bio-Rad. (n.d.). The Edge Effect in Microplates. [Link]
-
PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)acetic acid. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ResearchGate. (2021). Why can't I get reproducible results in cell based assays?. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
BMG LABTECH. (2019). High-throughput screening (HTS). [Link]
-
PubMed Central (PMC). (n.d.). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. [Link]
-
PubMed. (2013). Stability of screening compounds in wet DMSO. [Link]
-
Royal Society of Chemistry. (2016). Chapter 1: HTS Methods: Assay Design and Optimisation. [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]
-
Sartorius. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]
Sources
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eliminating the Edge Effect with ReCO2ver™ [scintica.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ossila.com [ossila.com]
- 12. Mastering Serial Dilutions: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
Technical Support Center: Enhancing Pyridazinone Inhibitor Selectivity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyridazinone-based inhibitors. As a versatile and highly adaptable scaffold, pyridazinone and its derivatives have shown immense therapeutic potential across various fields, including oncology and cardiovascular diseases.[1][2][3] However, achieving high target selectivity remains a critical challenge in their development. This guide provides in-depth answers to common questions and troubleshooting strategies to help you navigate the complexities of enhancing the selectivity of your pyridazinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are pyridazinone-based inhibitors and why is selectivity a major concern?
A: Pyridazinone is a six-membered heterocyclic ring structure that serves as a core scaffold in many biologically active molecules.[3] Its derivatives have been developed to target a wide range of proteins, including kinases (e.g., c-Met, B-Raf), phosphodiesterases (PDEs), and monoamine oxidases (MAOs), among others.[2][4][5] This versatility, stemming from the scaffold's ability to be easily functionalized, is also its primary challenge.[3]
Selectivity is the measure of a drug's ability to bind to its intended target without affecting other, unintended targets in the proteome. Poor selectivity can lead to off-target effects, which may cause unwanted side effects or toxicity.[6] For kinase inhibitors, in particular, the high degree of similarity in the ATP-binding site across the human kinome makes achieving selectivity a significant hurdle.[7] An inhibitor designed for one kinase might inadvertently inhibit several others, complicating the interpretation of experimental results and potentially compromising its therapeutic window.[6][7]
Caption: On-target vs. off-target inhibitor activity.
Q2: What are the key structural features of the pyridazinone scaffold that can be modified to improve selectivity?
A: The pyridazinone core offers several positions for chemical modification to tune selectivity. Structure-activity relationship (SAR) studies have shown that even small changes to substituents can dramatically alter a compound's selectivity profile.[8][9] Key strategies include:
-
Substitution on the Ring: The various positions on the pyridazinone ring can be functionalized. For example, in a series of MAO-B inhibitors, adding a substituted benzalhydrazone moiety to the pyridazinone core and including electron-withdrawing groups on that moiety significantly increased MAO-B selectivity.[5] A para-chloro substituent, for instance, increased MAO-B inhibitory potency by over 148-fold compared to the unsubstituted parent compound.[5]
-
Creating Rigid Structures: Minimizing the flexibility of a molecule can enhance its binding affinity and selectivity for a specific target.[1] This can be achieved by incorporating the pyridazinone core into larger, more constrained bi- or tricyclic systems. This approach locks the molecule into a conformation that fits the intended target's binding site more precisely, while being less likely to adapt to the binding sites of off-targets.[1]
-
Exploiting Unique Pockets: Modifications should be designed to interact with non-conserved amino acid residues in the target's binding pocket. For pyrazolo[1,5-b]pyridazine inhibitors (structurally related to pyridazinones), modifications at positions that interact more deeply within the binding pocket were found to be most effective for improving selectivity against human kinases.[10]
-
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can fine-tune interactions and improve selectivity.[1]
Q3: How can computational tools guide the design of more selective inhibitors?
A: Computational chemistry is an indispensable tool for rational inhibitor design. It allows for the prediction of binding modes and affinities, helping to prioritize which compounds to synthesize and test.
-
Molecular Docking: This technique predicts the preferred orientation of an inhibitor when bound to a target protein. Docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. By comparing the docking poses of an inhibitor in its on-target versus off-target proteins, researchers can identify opportunities for modification. For example, docking studies revealed that selective MAO-B inhibitors formed beneficial interactions with selective residues like Y326, which were absent in MAO-A.[11]
-
3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models provide a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12] These models can generate "contour maps" that highlight regions where steric bulk, positive charge, or hydrophobicity would increase or decrease activity, guiding further design. Studies on PDE3A inhibitors showed that steric and hydrophobic fields were the primary drivers of inhibitory activity.[12]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time. This provides insight into the stability of the binding pose predicted by docking and can reveal subtle conformational changes in the protein that may influence selectivity.[9]
Troubleshooting Guide
Problem 1: My pyridazinone inhibitor is potent against my target kinase but also shows significant activity against a closely related kinase. How can I improve its selectivity?
A: This is a classic challenge in kinase inhibitor design. The solution lies in exploiting the subtle differences between the on-target and off-target binding sites.
Workflow for Enhancing Kinase Selectivity
Caption: Iterative workflow for improving inhibitor selectivity.
Step-by-Step Approach:
-
Structural Analysis: Obtain crystal structures of your on-target and primary off-target kinase, preferably with a ligand bound. If structures are unavailable, generate high-quality homology models.
-
Identify Key Differences: Superimpose the structures and carefully analyze the ATP-binding pocket. Look for differences in amino acid identity, size, and charge. Pay close attention to the gatekeeper residue, which controls access to a deeper hydrophobic pocket, as this is a common source of selectivity.[10]
-
Design and Synthesize: Design modifications to your inhibitor that exploit these differences. If your on-target has a small glycine residue while the off-target has a bulky phenylalanine, a modification that occupies that extra space will be selective. Conversely, add a bulky group to your inhibitor that will be tolerated by the on-target but will clash with the larger residue in the off-target.
-
Test and Iterate: Synthesize the designed compounds and test them in biochemical assays against both kinases. Calculate the selectivity ratio (IC50 off-target / IC50 on-target).
Hypothetical Data Example
| Compound | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (B/A) | Modification |
| Parent-01 | 15 | 45 | 3 | Phenyl group |
| Derivative-07 | 20 | 2000 | 100 | Phenyl group replaced with a bulkier naphthyl group designed to clash with off-target. |
Problem 2: My inhibitor is potent but has poor selectivity across a broad panel of kinases. Where do I start with optimization?
A: Broad promiscuity suggests your inhibitor interacts with highly conserved features of the kinase ATP-binding site. The goal is to introduce features that restrict its binding to a smaller, desired set of kinases.
-
Deconstruct the Pharmacophore: Identify the core parts of your molecule responsible for the primary interactions (e.g., the "hinge-binding" motif). These are likely interacting with the highly conserved backbone of the kinase hinge region.
-
Identify Selectivity-Driving Modifications: Analyze the SAR of your compound series. Are there any modifications that, even if they reduced potency slightly, also narrowed the activity profile? These are your starting points.
-
Introduce Steric Hindrance: Systematically add bulky functional groups to solvent-exposed regions of your inhibitor. The idea is that these bulky groups will be accommodated by your target kinase but will clash with the binding sites of many other kinases, effectively "filtering out" off-target interactions.
-
Incorporate Rigidity: As mentioned previously, cyclization or the introduction of rigid linkers can pre-organize the inhibitor into a conformation that is optimal for the on-target but suboptimal for off-targets.[1]
Problem 3: I've created a new set of inhibitors. What is the most effective way to measure their selectivity?
A: A comprehensive and systematic approach is required to reliably profile inhibitor selectivity. Simply testing against one or two off-targets is often insufficient.[7]
Recommended Assay Strategy: A Tiered Approach
A cost-effective and efficient strategy involves screening in tiers.[13]
-
Tier 1: Single-Dose Screening: Screen your compounds at a single, high concentration (e.g., 1 or 10 µM) against a large, commercially available kinase panel (e.g., Eurofins DiscoverX, Reaction Biology).[13] The goal is to quickly identify which kinases are inhibited by more than a certain threshold (e.g., >70% or >90% inhibition).[13]
-
Tier 2: Dose-Response (IC50) Determination: For any kinases that meet the inhibition threshold in Tier 1, perform a full 10-point dose-response curve to determine the precise IC50 value.[13] This provides quantitative data on the potency of your inhibitor against each of its targets.
-
Tier 3: Cellular Target Engagement: For lead compounds, it is crucial to confirm that the inhibitor engages its target in a cellular context. Methods like the Cellular Thermal Shift Assay (CETSA) or activity-based protein profiling (ABPP) can measure target binding in intact cells or cell lysates.
Comparison of Selectivity Profiling Methods
| Assay Type | Pros | Cons | Best For... |
| Biochemical Kinase Panels | Quantitative (IC50); High-throughput; Broad coverage of the kinome.[13] | Can miss effects related to scaffolding proteins or cellular localization; Prone to artifacts from non-specific compounds. | Initial broad selectivity profiling and SAR studies. |
| Affinity Chromatography-MS | Unbiased discovery of binding partners in a native proteome.[14] | Can be technically challenging; May identify non-functional binding partners. | Identifying unexpected off-targets of a lead compound. |
| Cell-Based Assays (e.g., CETSA) | Measures target engagement in a physiological context; Confirms cell permeability. | Lower throughput; Indirect measure of inhibition. | Validating on-target activity of lead compounds in cells. |
Protocol: General Radiometric Kinase Assay for IC50 Determination
This protocol describes a standard method for measuring kinase activity, which can be used for IC50 determination in Tier 2 profiling.[14]
Objective: To determine the concentration of a pyridazinone inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified, active target kinase.
-
Specific peptide or protein substrate for the kinase.
-
[γ-³³P]-ATP (radiolabeled ATP).
-
Kinase reaction buffer (typically includes MgCl₂, DTT, and a buffer like HEPES).
-
Pyridazinone inhibitor stock solution (in DMSO).
-
96-well plates.
-
Phosphocellulose paper and wash buffer (e.g., phosphoric acid).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution series of your pyridazinone inhibitor in the kinase reaction buffer. Typically, a 10-point, 3-fold dilution series is prepared. Remember to include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Set up the Reaction: To each well of a 96-well plate, add:
-
Kinase reaction buffer.
-
Inhibitor dilution or DMSO control.
-
Substrate.
-
Purified kinase enzyme.
-
-
Initiate the Reaction: Start the phosphorylation reaction by adding [γ-³³P]-ATP to each well.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction: Spot a portion of the reaction mixture from each well onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused ATP will not.
-
Wash: Wash the paper multiple times in a phosphoric acid solution to remove any unbound [γ-³³P]-ATP.
-
Quantify: Place the washed paper pieces into scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.
-
Data Analysis: Plot the CPM values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. (2015). PubMed. Retrieved from [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. Retrieved from [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. Retrieved from [Link]
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (2019). PubMed Central. Retrieved from [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (2011). PubMed Central. Retrieved from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (2014). BMC Systems Biology. Retrieved from [Link]
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved from [Link]
-
Inhibitor Selectivity: profiling and prediction. (2019). Scholarly Publications Leiden University. Retrieved from [Link]
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (2019). ResearchGate. Retrieved from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (n.d.). SAR Publication. Retrieved from [Link]
-
Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology. Retrieved from [Link]
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. (2018). PubMed. Retrieved from [Link]
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved from [Link]
-
Identification of Novel PI3Kδ Selective Inhibitors by SVM-Based Multistage Virtual Screening and Molecular Dynamics Simulations. (2019). National Center for Biotechnology Information. Retrieved from [Link]
-
Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. (2025). ResearchGate. Retrieved from [Link]
-
Discovery of novel pyridazinone derivatives as EGFRWT/ EGFRT790M kinase inhibitors; design, synthesis, antitumor evaluation, and molecular dynamic simulations. (2026). PubMed. Retrieved from [Link]
-
Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors. (2017). PubMed Central. Retrieved from [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. (2021). National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Docking and quantitative structure–activity relationship of bi-cyclic heteroaromatic pyridazinone and pyrazolone derivatives as phosphodiesterase 3A (PDE3A) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Mechanism of Action of 2-(6-Oxopyridazin-1-yl)acetic acid via Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the putative mechanism of action of the novel compound 2-(6-Oxopyridazin-1-yl)acetic acid against a known drug, utilizing molecular docking as a primary validation tool. We will explore the causality behind experimental choices and present a self-validating protocol, grounded in authoritative scientific principles.
Introduction: The Therapeutic Potential of Pyridazinone Derivatives
Pyridazinone scaffolds are prevalent in a variety of biologically active compounds. While the specific biological targets of this compound are not extensively characterized in publicly available literature, its structural motifs suggest a potential interaction with enzymes involved in inflammatory pathways. One such key enzyme is Cyclooxygenase-2 (COX-2)[1]. The COX-2 enzyme is an important therapeutic target for anti-inflammatory drugs[2][3]. It is involved in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain[1][4]. Selective inhibition of COX-2 over its isoform, COX-1, is a critical goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles[2][5].
This guide will therefore hypothesize that this compound acts as a selective COX-2 inhibitor. We will outline a comprehensive in silico workflow to validate this hypothesis, comparing its predicted binding affinity and interactions with that of Celecoxib, a well-established and clinically approved selective COX-2 inhibitor[4].
The Central Role of Molecular Docking in Mechanism of Action Validation
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[6][7]. In drug discovery, it is an indispensable tool for:
-
Hypothesis Generation: Predicting how a novel compound might bind to a protein target.
-
Mechanism Elucidation: Understanding the specific molecular interactions that drive binding and inhibition.
-
Lead Optimization: Guiding the chemical modification of a compound to improve its binding affinity and selectivity.[8]
-
Virtual Screening: Screening large libraries of compounds to identify potential new drug candidates.[8]
The fundamental principle of molecular docking involves two key components: a search algorithm that generates a variety of possible binding poses of the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose[6]. By comparing the docking scores and predicted binding modes of a novel compound with a known inhibitor, we can gain valuable insights into its potential mechanism of action.
A Validated Workflow for Comparative Molecular Docking
The following diagram outlines a robust and self-validating workflow for assessing the COX-2 inhibitory potential of this compound in comparison to Celecoxib.
Caption: The COX-2 signaling pathway in inflammation.
Inflammatory stimuli, such as cytokines and growth factors, activate intracellular signaling cascades, including the MAPK and PKC pathways.[9] These pathways, in turn, induce the expression of the COX-2 gene.[9][10] The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[1][4] By inhibiting the COX-2 enzyme, compounds like Celecoxib and, putatively, this compound can block the production of prostaglandins and thereby alleviate the symptoms of inflammation.
Conclusion and Future Directions
The molecular docking analysis presented in this guide provides strong in silico evidence to support the hypothesis that this compound acts as a COX-2 inhibitor. The predicted binding affinity and interactions with key active site residues are comparable to those of the known selective inhibitor, Celecoxib.
However, it is crucial to emphasize that in silico predictions must be validated by experimental data. The next logical steps in the validation of this compound's mechanism of action would include:
-
In vitro enzyme assays: To experimentally determine the IC50 value of this compound for both COX-1 and COX-2, and thus confirm its potency and selectivity.
-
Cell-based assays: To assess the compound's ability to inhibit prostaglandin production in a cellular context.
-
In vivo animal models of inflammation: To evaluate the anti-inflammatory efficacy of the compound in a living organism.
By integrating computational and experimental approaches, researchers can build a comprehensive and robust understanding of a novel compound's mechanism of action, paving the way for its potential development as a new therapeutic agent.
References
-
Cyclooxygenase-2 - Wikipedia. Wikipedia. [Link]
-
Discovery of 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic Acid as a New Class of Ligands Selective for the γ-Hydroxybutyric Acid (GHB) High-Affinity Binding Sites. ResearchGate. [Link]
-
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. MDPI. [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]
-
Cyclooxygenase-2 in Synaptic Signaling. PMC - PubMed Central. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]
-
(a) Binding of Celecoxib at the COX-2 binding site results in the... ResearchGate. [Link]
-
Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [Link]
-
2-(6-Oxopyridazin-1(6H)-yl)acetic acid. Lead Sciences. [Link]
-
Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers. [Link]
-
5kir - The Structure of Vioxx Bound to Human COX-2 - Summary. Protein Data Bank Japan. [Link]
-
A Review on Molecular Docking: Novel Tool for Drug Discovery. JSciMed Central. [Link]
-
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC - NIH. [Link]
-
Molecular Docking and Structure-Based Drug Design Strategies. MDPI. [Link]
-
3LN1: Structure of celecoxib bound at the COX-2 active site. RCSB PDB. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
(PDF) Molecular docking analysis of COX-2 for potential inhibitors. ResearchGate. [Link]
-
Signaling pathways regulating COX-2 expression. Schematic diagram... ResearchGate. [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. PMC - NIH. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
-
A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. IJNRD. [Link]
-
Protein-Targeting Drug Discovery. MDPI. [Link]
-
Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. PubMed. [Link]
-
The anti-invasive role of novel synthesized pyridazine hydrazide appended phenoxy acetic acid against neoplastic development targeting matrix metallo proteases. PubMed. [Link]
-
Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. [Link]
-
COX-2 Inhibitors: What They Are, Uses & Side Effects. Cleveland Clinic. [Link]
-
Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity. Ukaaz Publications. [Link]
-
General Pharmacology of [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3- dihydro-1H-pyrrolizine-5-yl]-acetic Acid in Experimental Animals. PubMed. [Link]
Sources
- 1. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 2. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Molecular Docking: Novel Tool for Drug Discovery [jscimedcentral.com]
- 8. ijnrd.org [ijnrd.org]
- 9. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pyridazinone Scaffold: A Comparative Guide to the Anticancer Activity of 2-(6-Oxopyridazin-1-yl)acetic Acid Derivatives
In the landscape of modern oncology research, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective anticancer agents is relentless. Among the myriad of heterocyclic compounds, the pyridazinone moiety has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer activity of derivatives based on the 2-(6-Oxopyridazin-1-yl)acetic acid scaffold. While direct cytotoxic data for the parent compound remains elusive in publicly accessible literature, a robust body of evidence for its derivatives underscores the therapeutic potential of this chemical class. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR), comparative IC50 values across various cancer cell lines, and the mechanistic insights gleaned from preclinical studies.
Introduction: The Promise of the Pyridazinone Core
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore that has been successfully incorporated into a number of clinically approved drugs.[1][2] Its structural features, including the ability to participate in hydrogen bonding and other molecular interactions, make it an attractive starting point for the design of targeted therapies.[3] The addition of an acetic acid side chain at the N1 position, creating the this compound backbone, provides a key point for further chemical modification, allowing for the exploration of a wide chemical space to optimize anticancer activity. This guide will delve into the cytotoxic effects of various substitutions on this core structure, providing a comparative analysis to inform future drug discovery efforts.
Comparative Analysis of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following table summarizes the reported IC50 values for several derivatives of the this compound scaffold across a panel of human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine (Compound 4) | HepG-2 (Liver Carcinoma) | 17.30 | [1] |
| HCT-116 (Colon Carcinoma) | 18.38 | [1] | |
| MCF-7 (Breast Adenocarcinoma) | 27.29 | [1] | |
| Nano-formulation (4-SLNs) of Compound 4 | HepG-2 | 4.80 | [1] |
| HCT-116 | 7.56 | [1] | |
| MCF-7 | 5.24 | [1] | |
| Nano-formulation (4-LPHNPs) of Compound 4 | HepG-2 | 5.24 | [1] |
| HCT-116 | 7.85 | [1] | |
| MCF-7 | 6.18 | [1] | |
| Pyridazinone derivative with quinoline moiety (Compound 43) | PANC-1 (Pancreatic Cancer) | 2.9 | [4] |
| PACA-2 (Pancreatic Cancer) | 2.2 | [4] | |
| Diarylurea-pyridazinone derivative (Compound 10l) | A549 (Non-Small Cell Lung Cancer) | 1.66 - 100 | [5] |
| Diarylurea-pyridazinone derivative (Compound 17a) | Various cancer cell lines | 1.66 - 100 | [5] |
Note: The presented data is a selection from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.
Discussion: Structure-Activity Relationships and Mechanistic Insights
The data presented in the table above reveals several key insights into the structure-activity relationships of pyridazinone derivatives.
Influence of Lipophilicity and Aromatic Substitutions: The fusion of a pyrazole ring and the presence of diphenyl substitutions, as seen in compound 4, confer moderate anticancer activity.[1] Interestingly, the nano-formulations of this compound exhibit significantly enhanced potency, with IC50 values dropping into the low micromolar range. This suggests that improving the bioavailability and cellular uptake of these compounds is a critical factor in their efficacy.
Impact of Additional Heterocyclic Moieties: The incorporation of a quinoline moiety, as in compound 43, leads to potent activity against pancreatic cancer cell lines.[4] This highlights the potential for synergistic effects when combining the pyridazinone core with other known pharmacophores.
Role of Diarylurea Substitutions: The diarylurea-pyridazinone derivatives, such as compounds 10l and 17a, demonstrate a broad range of activity, with some exhibiting potent inhibition in the low micromolar range.[5] These compounds have been investigated for their potential to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5]
Mechanism of Action: Studies on various pyridazinone derivatives suggest multiple mechanisms of anticancer action. These include the induction of apoptosis (programmed cell death), characterized by the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins like Bcl-2.[1][5] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.[5] The inhibition of key kinases involved in cancer cell signaling, such as EGFR and CDK-2, has also been identified as a potential mechanism.[1]
Caption: Logical relationship between the core scaffold, modifications, and anticancer effects.
Experimental Methodology: Determination of IC50 Values via MTT Assay
The determination of IC50 values is a fundamental experimental procedure in anticancer drug screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The pyridazinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the compound relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT assay to determine IC50 values.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. The available data clearly indicates that modifications to the core pyridazinone structure can lead to potent and selective cytotoxic effects against a range of cancer cell lines. The diverse mechanisms of action, including apoptosis induction, cell cycle arrest, and kinase inhibition, suggest that these compounds may be effective against various cancer types and could potentially overcome resistance to existing therapies.
Future research should focus on synthesizing and screening a broader library of derivatives to further elucidate the structure-activity relationships. Investigating the in vivo efficacy and safety of the most potent compounds in animal models will be a critical next step. Furthermore, a deeper exploration of the molecular targets and signaling pathways affected by these compounds will be essential for their rational design and clinical development. The insights provided in this guide offer a solid foundation for these future endeavors, paving the way for the potential translation of pyridazinone-based compounds into effective cancer therapies.
References
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (Source: PubMed Central) [Link]
-
Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (Source: MDPI) [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (Source: NIH) [Link]
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (Source: RSC Publishing) [Link]
-
Pyridazinone derivatives with anticancer activity. (Source: ResearchGate) [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions with In Vitro Results for Pyridazinone Compounds
Introduction: The Pyridazinone Scaffold in Modern Drug Discovery
The pyridazinone core is a privileged heterocyclic scaffold that has garnered significant attention from medicinal chemists.[1][2] Its unique structural features, including two adjacent nitrogen atoms in a six-membered ring, allow it to interact with a multitude of biological targets.[3] This versatility has led to the development of pyridazinone derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and neuroprotective effects.[2][3][4]
The journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges, high costs, and a significant attrition rate.[5] To navigate this complex landscape, modern drug discovery has embraced a synergistic approach that marries computational (in silico) prediction with empirical laboratory (in vitro) testing. This guide provides an in-depth comparison of these methodologies, focusing on the critical process of cross-validation for pyridazinone-based compounds. We will explore the causality behind experimental and computational choices, present detailed protocols, and demonstrate how integrating these two domains creates a self-validating system that accelerates the identification of potent and selective therapeutic agents.
Pillar 1: In Silico Prediction – The Architect's Blueprint
Computational modeling serves as the initial blueprint in the drug design process. It allows for the rapid, cost-effective screening of vast virtual libraries of compounds and the generation of hypotheses about their potential biological activity. For pyridazinone derivatives, several in silico techniques are particularly powerful.
Core In Silico Methodologies
-
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyridazinone compound) when bound to a specific protein target. The causality behind its use is to visualize and quantify the molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that underpin biological activity. A lower docking score (often expressed in kcal/mol) generally implies a more stable and favorable binding interaction.[6] This method is essential for understanding how a specific pyridazinone derivative might fit into the active site of an enzyme like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE).[7][8][9]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical frameworks that correlate the chemical structures of a series of compounds with their biological activity.[7] The goal is to build a predictive model that can estimate the activity of novel, unsynthesized pyridazinone analogues. A robust QSAR model relies on a high-quality dataset and rigorous statistical validation to ensure its predictive power, providing a mathematical rationale for why certain chemical modifications enhance or diminish a compound's potency.[10][11]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to interact with a specific target.[10] For pyridazinones, a pharmacophore model can distill the key structural motifs necessary for, say, vasorelaxant activity, guiding the design of new derivatives that better fit this electronic and steric profile.[10]
The following workflow illustrates the iterative nature of the in silico drug design process.
Caption: Iterative workflow for drug design, cycling between in silico prediction and experimental validation.
Pillar 2: In Vitro Evaluation – The Ground Truth
While computational models provide powerful predictions, in vitro experiments are the indispensable ground truth. They provide quantitative data on the actual biological effects of the synthesized pyridazinone compounds, serving as the benchmark against which in silico models are validated.
Common In Vitro Assays for Pyridazinone Activity
-
Enzyme Inhibition Assays: Many pyridazinone derivatives are designed as enzyme inhibitors.[12] For example, their anti-inflammatory properties are often evaluated by measuring their ability to inhibit COX-1 and COX-2 enzymes.[8][13] These assays directly measure the concentration of the compound required to inhibit 50% of the enzyme's activity (the IC₅₀ value), providing a direct, quantitative measure of potency.[8]
-
Cell-Based Assays: To understand a compound's effect in a more biologically relevant context, cell-based assays are crucial. For anticancer pyridazinones, cytotoxicity is measured in human cancer cell lines.[7] For anti-inflammatory derivatives, researchers can measure the inhibition of pro-inflammatory mediators like nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[8][13]
-
Receptor Binding Assays: If the pyridazinone is designed to target a specific receptor, binding assays can determine its affinity (often expressed as the dissociation constant, Kd, or inhibition constant, Ki). This is common for compounds targeting G-protein coupled receptors or other cell surface targets.
Pillar 3: The Cross-Validation Nexus
The true power of this dual approach lies in the cross-validation step, where computational predictions are rigorously compared against experimental results. This process is not merely a confirmation; it is a cycle of refinement where each domain informs and improves the other.
The Workflow of Cross-Validation
Caption: The cross-validation loop where in vitro data validates and refines in silico models.
Quantitative Comparison: A Case Study Example
Let's consider a hypothetical series of pyridazinone derivatives designed as COX-2 inhibitors. The in silico model predicts their binding affinity, while the in vitro assay measures their actual IC₅₀ values.
| Compound ID | Predicted Binding Affinity (kcal/mol) | In Vitro COX-2 Inhibition (IC₅₀, µM)[8] |
| PY-1 | -9.5 | 0.77 |
| PY-2 | -8.2 | 1.89 |
| PY-3 | -7.1 | 5.20 |
| PY-4 | -9.8 | 0.45 |
| PY-5 | -6.5 | 15.8 |
In this table, a strong correlation is evident: lower (more favorable) predicted binding energies correspond to lower (more potent) IC₅₀ values. This positive correlation validates the predictive power of the molecular docking model. Statistical analysis, such as calculating the coefficient of determination (R²), can quantify this relationship. A high R² value suggests that the in silico model reliably explains the variance in the experimental data.[6]
When discrepancies arise (e.g., a compound predicted to be potent shows poor in vitro activity), it provides a valuable learning opportunity. This could be due to factors not accounted for in the initial model, such as poor solubility, cell membrane permeability issues, or metabolic instability—all of which can be investigated with further assays and used to refine future computational models.[5][14]
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, protocols must be detailed and self-validating through the inclusion of proper controls.
Protocol 1: In Silico Molecular Docking Workflow
Objective: To predict the binding affinity of a pyridazinone derivative to the active site of human COX-2.
-
Preparation of the Receptor: a. Download the crystal structure of human COX-2 (e.g., PDB ID: 5KIR) from the Protein Data Bank. b. Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), remove all water molecules and co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH (7.4). d. Perform energy minimization to relieve any steric clashes. e. Define the binding site by creating a grid box centered on the active site, typically defined by the position of a known co-crystallized inhibitor.
-
Preparation of the Ligand: a. Draw the 2D structure of the pyridazinone compound using a chemical drawing tool (e.g., ChemDraw). b. Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94). c. Assign appropriate charges (e.g., Gasteiger charges).
-
Molecular Docking: a. Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's grid box. b. The program will generate multiple binding poses (conformations) of the ligand within the active site. c. Each pose is assigned a score representing the estimated free energy of binding. The lowest score represents the most likely binding mode.
-
Analysis and Validation: a. Visually inspect the top-ranked pose to analyze key interactions (hydrogen bonds, hydrophobic contacts) with active site residues. b. Self-Validation: Re-dock the co-crystallized ligand from the original PDB file. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystal structure pose should be less than 2.0 Å to validate the docking protocol.
Protocol 2: In Vitro COX-2 Inhibition Assay
Objective: To determine the IC₅₀ value of a pyridazinone derivative against human COX-2.
-
Materials: a. Recombinant human COX-2 enzyme. b. Arachidonic acid (substrate). c. Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). d. Heme cofactor. e. Test compound (dissolved in DMSO). f. Positive control inhibitor (e.g., Celecoxib).[8] g. Detection kit (e.g., measuring prostaglandin E2 (PGE₂) via ELISA).
-
Experimental Procedure: a. Prepare a series of dilutions of the test pyridazinone compound and the positive control in assay buffer. The final DMSO concentration should be kept constant and low (<1%). b. In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme. c. Add the diluted test compound, positive control, or vehicle (DMSO) to the appropriate wells. d. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the substrate, arachidonic acid. f. Incubate for a defined period (e.g., 10 minutes) at 37°C. g. Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Data Analysis and Validation: a. Quantify the amount of PGE₂ produced in each well using an ELISA kit according to the manufacturer's instructions. b. Self-Validation: Include wells with "no enzyme" (background), "vehicle control" (100% activity), and "positive control" (to confirm assay sensitivity). c. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.
Conclusion and Future Perspective
The integration of in silico and in vitro methodologies represents a paradigm shift in drug discovery, moving from serendipitous screening to rational, hypothesis-driven design. For the versatile pyridazinone scaffold, this synergistic approach is particularly fruitful. Computational models provide the initial roadmap, identifying promising candidates and elucidating potential mechanisms of action, while in vitro assays provide the essential experimental validation that grounds these predictions in biological reality.[10][11] The cross-validation process creates a powerful feedback loop, where experimental data is used to build more accurate and predictive computational models, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic. The challenges of achieving perfect correlation remain, as biological systems are inherently complex, but the continued refinement of both computational algorithms and experimental techniques promises an even tighter integration and a more efficient drug discovery pipeline in the future.[5][15]
References
- Al-Ostath, A., Abosheasha, M. A., & Al-Salahi, R. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Informa Healthcare.
-
Yurttaş, L., & Kaplancıklı, Z. A. (2022). 3(2H)-Pyridazinone Derivatives: Synthesis, In-Silico Studies, Structure-Activity Relationship and In-Vitro Evaluation for Acetylcholinesterase Enzyme İnhibition. ResearchGate. [Link]
-
Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]
-
Asif, M., & Imran, M. (2022). In Silico Molecular Studies and Synthesis of Some Pyridazinone Scaffolds as Anti-proliferative Agents. Connect Journals. [Link]
-
Aziz, M. A., et al. (2024). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. [Link]
-
Eweas, A. F., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. [Link]
-
Posa, D., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules. [Link]
-
Alves, V. M., et al. (2020). Challenges and Opportunities for Integrating In Silico Models and Adverse Outcomes Pathways to Set and Relate New Biomarkers. MDPI. [Link]
-
ResearchGate. (n.d.). Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate. [Link]
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Masocha, W., & Khedr, M. A. (2025). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. Current Issues in Molecular Biology. [Link]
-
Staszewska-Krajewska, O., et al. (2022). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. International Journal of Molecular Sciences. [Link]
-
El-Sayed, M. A. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. PubMed. [Link]
-
ResearchGate. (n.d.). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. [Link]
-
Yurttaş, L., & Kaplancıklı, Z. A. (2022). (p‐Chlorophenyl)‐3(2H)pyridazinone Derivatives: Synthesis, in Silico, and AChE/BChE Inhibitory Activity. ResearchGate. [Link]
-
Sies, H., & Stahl, W. (2004). The challenge of predicting drug toxicity in silico. PubMed. [Link]
-
Lee, S., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience. [Link]
-
Mendes, V., et al. (2022). New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. MDPI. [Link]
-
Imran, M., & Asif, M. (2024). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. [Link]
-
ResearchGate. (2024). In-Silico and In-Vitro Screening of Novel Pyridazine Analogs as Muscle Relaxant Agent on Acetylcholine Muscarinic Receptor. ResearchGate. [Link]
-
Yadav, M., et al. (2024). In-silico Characterization of a Novel Bioactive Compound derived from Psidium guajava. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Macedo, B., et al. (2024). In silico and in vitro chemometrics, cell toxicity and permeability of naringenin 8-sulphonate and derivatives. Toxicology in Vitro. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. The challenge of predicting drug toxicity in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In silico and in vitro chemometrics, cell toxicity and permeability of naringenin 8-sulphonate and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 2-(6-Oxopyridazin-1-yl)acetic acid
An Essential Guide to Personal Protective Equipment for Handling 2-(6-Oxopyridazin-1-yl)acetic acid
Hazard Identification and Risk Profile
This compound belongs to the pyridazinone class of heterocyclic compounds, which are widely utilized as pharmacophores in drug discovery.[1][2] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not publicly available, data from closely related analogs, such as [3-(3-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid, provides a strong basis for risk assessment.
Based on this analog, the primary hazards are identified as:
-
Skin Irritation (Category 2) [3]
-
Serious Eye Irritation (Category 2A) [3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [3]
The acetic acid moiety also suggests corrosive properties, particularly in concentrated solutions or as a dust, which can cause severe irritation or burns upon contact.[4] Therefore, all handling procedures must be designed to mitigate exposure to skin, eyes, and the respiratory tract.
The Core Principle: A Multi-Layered PPE Strategy
Effective protection from this compound is not achieved by a single piece of equipment but by an integrated system of personal protective equipment (PPE), engineering controls, and safe work practices. The selection of PPE must be tailored to the specific procedure and the quantities being handled.
Engineering Controls: Your First Line of Defense
Before any PPE is selected, engineering controls must be in place. All operations involving the solid form or concentrated solutions of this compound should be conducted within a certified chemical fume hood.[5] This is critical to minimize inhalation of dust or vapors, directly addressing the risk of respiratory irritation.[3]
Personal Protective Equipment (PPE) Selection
The minimum required PPE for handling this compound is a lab coat, appropriate gloves, and protective eyewear.[6][7] However, a detailed risk assessment of the specific task may require enhanced protection.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Low-Volume Weighing/Handling of Solids (<1g) | ANSI Z87-rated safety glasses with side shields.[8] | Disposable Nitrile Gloves.[9] | Laboratory Coat, Long Pants, Closed-toe Shoes.[7][8] | Required: Chemical Fume Hood. |
| Solution Preparation & Transfers | Chemical Safety Goggles. | Disposable Nitrile Gloves.[9] | Laboratory Coat, Long Pants, Closed-toe Shoes.[7][8] | Required: Chemical Fume Hood. |
| Large-Scale Operations (>10mL) or Splash Hazard | Chemical Safety Goggles and a Face Shield.[9][10] | Disposable Nitrile Gloves (consider double-gloving). | Chemically resistant apron over a Laboratory Coat, Long Pants, Closed-toe Shoes. | Required: Chemical Fume Hood. |
| Spill Cleanup | Chemical Safety Goggles and a Face Shield. | Heavy-duty Nitrile or Neoprene Gloves. | Chemically resistant apron or suit, Closed-toe Shoes. | Air-purifying respirator with appropriate cartridges if outside a fume hood. |
Procedural Guide to Safe Handling
This workflow provides a step-by-step process for safely handling this compound, integrating the necessary PPE at each stage.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Protocol:
-
Pre-Handling Preparation :
-
Confirm the functionality of the chemical fume hood and any emergency equipment like safety showers and eyewash stations.[11]
-
Select the appropriate PPE based on the summary table above. Inspect all equipment for damage.
-
Don PPE in the correct order: first the lab coat, then eye and face protection, and finally gloves.[8]
-
-
Handling the Compound :
-
Perform all manipulations inside a chemical fume hood to prevent inhalation of airborne particles.[5]
-
When weighing the solid, use a micro-spatula and handle it gently to minimize dust generation.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling Procedures :
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Dispose of contaminated materials (e.g., weigh boats, pipette tips, gloves) in a designated, sealed hazardous waste container.[10][12]
-
Remove PPE carefully to avoid self-contamination. Gloves should be removed first, followed by the lab coat, and finally eye protection.
-
Wash hands thoroughly with soap and water after removing all PPE.[10][13]
-
Emergency Operational Plan
In case of exposure, immediate action is critical.
-
Eye Contact : The compound is a serious eye irritant.[3] Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact : The compound causes skin irritation.[3] Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[10][14] Seek medical attention if irritation develops or persists.
-
Inhalation : May cause respiratory irritation.[3] Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous chemical waste.
-
Containment : Collect all waste in a chemically compatible, sealed container that is clearly labeled with its contents.[10]
-
Disposal : The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour this chemical or its solutions down the drain.[3][15]
By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- LGC Standards. (2023). MM0083.01 - (2-Oxopyrrolidin-1-yl)acetic Acid - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetic acid-d4.
- AK Scientific, Inc. [3-(3-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid - Safety Data Sheet.
- ChemTalk. Lab Safety Equipment & PPE.
- Carl ROTH. (2020). Safety Data Sheet: Acetic acid.
- SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- GOV.UK. Incident management: acetic acid.
- SKC Inc. (2023). Full Disclosure Extraction Sol 2_SDS.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- Scholars Research Library. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives.
- University of California, Santa Barbara. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Preprints.org. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity.
- Auburn University. Personal Protective Equipment.
- Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%.
- Carl ROTH. (2025). Safety Data Sheet: Acetic acid.
- National Institutes of Health (NIH). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives.
- University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories.
- INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- Global Safety Management, Inc. (2015). Safety Data Sheet - Acetic Acid, ACS.
- New Jersey Department of Health. Hazardous Substance Fact Sheet - Acetic Acid.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Acetic Acid, 80% w/w (Certified).
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. ba.auburn.edu [ba.auburn.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. international.skcinc.com [international.skcinc.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. nano.pitt.edu [nano.pitt.edu]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
